molecular formula C7H13NO B595181 6-Oxa-2-azaspiro[3.5]nonane CAS No. 1214875-08-7

6-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B595181
CAS No.: 1214875-08-7
M. Wt: 127.187
InChI Key: LKXLRIJAPMIXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-2-azaspiro[3.5]nonane is an organic compound with the molecular formula C7H13NO, serving as a versatile spirocyclic scaffold in medicinal chemistry and drug discovery . This compound features a unique structure consisting of an azetidine ring and a tetrahydropyran ring connected by a single spiro carbon atom . This spirocyclic framework imparts significant three-dimensionality and rigidity, which are valuable properties for designing drug candidates with high binding affinity and selectivity for biological targets . The presence of both nitrogen and oxygen atoms provides sites for hydrogen bonding, influencing the molecule's solubility and interaction with enzymes or receptors . While detailed research findings on the specific applications of this compound are not extensively available in publicly accessible literature, its structural features make it a promising building block . Related spiro[3.5]nonane structures have been investigated as segments in drug design, showing physiological activities such as acting as a Respiratory Syncytial Virus (RSV) inhibitor and an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) . The compound is offered by various chemical suppliers as a building block, typically with a purity of 95% or higher, confirming its use in research settings . It is commonly supplied as a free base (CAS 1214875-08-7) or in a salt form such as hemioxalate (CAS 1523606-37-2) to improve crystallinity and stability . Please note : The specific mechanisms of action and full range of research applications for this compound are not detailed in the current search results, indicating an area for further scientific exploration. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(4-8-5-7)6-9-3-1/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXLRIJAPMIXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717316
Record name 6-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214875-08-7
Record name 6-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxa-2-azaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Oxa-2-azaspiro[3.5]nonane: A Technical Guide to Its Fundamental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxa-2-azaspiro[3.5]nonane is a heterocyclic organic compound featuring a unique spirocyclic scaffold. This structure, which consists of an azetidine ring and a tetrahydropyran ring sharing a single carbon atom, imparts a notable three-dimensional character and conformational rigidity.[1] These characteristics make it an attractive building block in medicinal chemistry and drug discovery, where such rigid scaffolds can lead to higher binding affinity and selectivity for biological targets.[1] The presence of both a secondary amine and an ether functional group provides opportunities for diverse chemical modifications and hydrogen bonding interactions, influencing its solubility and potential interactions with enzymes and receptors.[1] This document provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and synthetic considerations.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₃NO[1][2][3]
Molecular Weight 127.18 g/mol [2][4]
CAS Number 1214875-08-7[1][2][3]
IUPAC Name This compound
Appearance Powder or liquid[5]
Predicted XlogP 0.0[6]

Note: Physical properties such as melting point and boiling point for the free base are not consistently reported. The compound is commercially available, often as a free base or in salt forms like the hemioxalate or hydrochloride to improve stability and crystallinity.[1]

Salt Forms

Salt FormMolecular FormulaMolecular WeightCAS Number
HydrochlorideC₇H₁₄ClNO163.64 g/mol 1359656-29-3
Hemioxalate(C₇H₁₃NO)₂ · C₂H₂O₄-1523606-37-2

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is crucial for its characterization.[1]

Mass Spectrometry (Predicted Data)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can aid in its identification via mass spectrometry.[6]

AdductPredicted m/z
[M+H]⁺128.10700
[M+Na]⁺150.08894
[M-H]⁻126.09244
[M+NH₄]⁺145.13354
[M+K]⁺166.06288
[M]⁺127.09917
NMR Spectroscopy

While specific ¹H and ¹³C NMR data for this compound is not available in the searched literature, the ¹H NMR spectrum of a related derivative, 7-methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride, shows characteristic signals including a broad singlet for the two amine protons at δ 9.47 ppm and multiplets for the protons on the spirocyclic framework.[1] For the parent compound, one would expect to see signals corresponding to the protons on the azetidine and tetrahydropyran rings.

Synthesis and Reactivity

Synthetic Approaches

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, the synthesis of structurally similar spirocycles, such as 2-oxa-7-azaspiro[3.5]nonane, has been described.[7] A general approach often involves the construction of the two heterocyclic rings around a central quaternary carbon. For instance, a plausible synthetic strategy could involve the cyclization of precursors already containing one of the heterocyclic moieties.

A patent describes a two-step synthesis for a related compound, 7-oxo-2-azaspiro[3.5]nonane, which involves a first cyclization to form an intermediate, followed by a second cyclization using a reducing agent like lithium aluminum hydride.[8] This suggests that multi-step cyclization strategies are viable for constructing such spirocyclic systems.

G cluster_synthesis Generalized Synthetic Workflow Precursors Acyclic or Monocyclic Precursors Intermediate Cyclized Intermediate Precursors->Intermediate Ring Formation Step 1 Product This compound Intermediate->Product Ring Formation Step 2 / Deprotection

Caption: A generalized workflow for the synthesis of spirocyclic compounds.

Reactivity

The reactivity of this compound is dictated by its constituent functional groups. The nitrogen atom of the azetidine ring is expected to be nucleophilic, making it a site for alkylation, acylation, and other reactions typical of secondary amines.[1] The ether linkage in the tetrahydropyran ring is generally stable but can be cleaved under harsh acidic conditions. The rigid spirocyclic framework can influence the stereochemical outcome of reactions at or near the core.

Biological Activity and Applications

While specific biological activities for this compound are not detailed in the available literature, its structural motifs are of significant interest in drug discovery.[1] Spirocyclic systems are increasingly utilized to explore three-dimensional chemical space, which can lead to improved pharmacological properties. Related spiro[3.5]nonane structures have been investigated for various therapeutic applications, including as inhibitors of the Respiratory Syncytial Virus (RSV) and the Epidermal Growth Factor Receptor (EGFR).[1] The incorporation of the this compound scaffold into larger molecules can impart favorable properties such as improved metabolic stability and cell permeability.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutic agents. While detailed experimental data on its fundamental properties are somewhat limited in the public domain, the available information highlights its potential for creating diverse chemical libraries for drug discovery programs. Further research into the synthesis, functionalization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

Chemical Structure

Caption: Chemical structure of this compound.

References

Physicochemical characteristics of "6-Oxa-2-azaspiro[3.5]nonane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxa-2-azaspiro[3.5]nonane is a saturated heterocyclic organic compound featuring a unique spirocyclic system where an azetidine ring and a tetrahydropyran ring are joined by a single common carbon atom.[1] This rigid, three-dimensional structure has garnered interest in medicinal chemistry as a versatile scaffold for the design of novel therapeutic agents.[2] Its distinct architecture allows for precise spatial orientation of substituents, a desirable characteristic for optimizing drug-target interactions. This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential applications of this compound.

Physicochemical Characteristics

Table 1: Physicochemical Properties of this compound and its Salts

PropertyThis compoundThis compound HydrochlorideThis compound Oxalate
Molecular Formula C₇H₁₃NO[3]C₇H₁₄ClNO[4]C₉H₁₅NO₅[5]
Molecular Weight 127.18 g/mol [3]163.64 g/mol [4]217.22 g/mol [5]
CAS Number 1214875-08-7[3]1359656-29-3[4]1389264-15-6[5]
Appearance -SolidCrystalline Solid[5]
Melting Point Not availableNot available131-136 °C[5]
Boiling Point Not availableNot availableNot available
pKa Not availableNot availableNot available
Solubility The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding, influencing its solubility in polar solvents.[2]Likely soluble in water and polar organic solvents.The oxalate salt form is intended to enhance stability and solubility.[5]
Predicted XlogP 0.0[6]--

Table 2: Computed Properties of this compound

PropertyValue
Monoisotopic Mass 127.09972 Da[6]
Predicted Collision Cross Section ([M+H]⁺) 121.0 Ų[6]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature; however, its preparation is mentioned in the patent literature as an intermediate for more complex molecules. The synthesis of related azaspirocycles provides a likely synthetic strategy.

Synthesis of this compound (General Approach)

A plausible synthetic route, based on the synthesis of analogous spirocyclic amines, would involve the construction of the spirocyclic core followed by functional group manipulations. A general retrosynthetic analysis is presented below.

G This compound This compound Protected Precursor Protected this compound This compound->Protected Precursor Deprotection Cyclization Precursor Open-chain Precursor Protected Precursor->Cyclization Precursor Intramolecular Cyclization Starting Materials Starting Materials Cyclization Precursor->Starting Materials Functional Group Interconversion

Caption: Retrosynthetic analysis for this compound.

A patent describes the use of this compound in the synthesis of KRAS modulators. The synthesis of a key intermediate is detailed, which involves the formation of the this compound ring system.[7]

Experimental Procedure (adapted from patent literature):

The synthesis involves the reaction of a suitably substituted azetidine precursor with a reagent that facilitates the formation of the tetrahydropyran ring. For example, a key step involves the reaction of 3-[1-benzyloxy-3-[tert-butyl(dimethyl)silyl]oxy-propyl]-1-tert-butoxycarbonyl-azetidine-3-carboxylic acid with pyridinium p-toluenesulfonate (PPTS) in tetrahydrofuran (THF) at elevated temperatures to construct the this compound core.[7] Subsequent deprotection steps would then yield the final product.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the azetidine and tetrahydropyran rings. The chemical shifts and coupling patterns would be indicative of the rigid spirocyclic framework. For a derivative, 7-methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride, a broad singlet for the two amine protons has been reported at δ 9.47 ppm, along with multiplets for the spirocyclic framework protons.[2]

    • ¹³C NMR: The carbon NMR spectrum would provide evidence for the seven unique carbon atoms in the structure, with chemical shifts corresponding to the different chemical environments within the azetidine and tetrahydropyran rings.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 127.09972 Da.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorptions for C-H, C-N, and C-O stretching and bending vibrations, consistent with the functional groups present in the molecule.

Applications in Drug Discovery

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive building block in drug discovery.[2] Spirocyclic systems are increasingly utilized to explore novel chemical space and to develop drug candidates with improved pharmacological profiles.

Role as a Bioisostere

Spirocyclic scaffolds such as this compound can serve as bioisosteres for more common cyclic structures like piperidine or morpholine. This substitution can lead to enhanced metabolic stability, improved solubility, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Use in Targeted Therapy

A patent has disclosed the use of this compound as a building block in the synthesis of novel KRAS modulators.[7] KRAS is a key protein in cell signaling pathways, and its mutants are implicated in various cancers. The development of inhibitors targeting mutant KRAS is a significant area of cancer research.

G cluster_0 Drug Discovery Workflow Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Preclinical_Development Preclinical Development Hit_to_Lead->Preclinical_Development

Caption: Drug discovery workflow utilizing this compound.

While specific signaling pathways directly modulated by this compound itself have not been reported, its incorporation into molecules targeting enzymes like mutant KRAS suggests its utility in modulating critical cellular signaling cascades, such as the MAPK pathway.[7]

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KRAS KRAS (GTP-bound) Receptor->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor KRAS Inhibitor (incorporating 6-Oxa-2- azaspiro[3.5]nonane) Inhibitor->KRAS

Caption: Potential role in modulating the MAPK signaling pathway.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure provides a rigid framework for the development of novel therapeutics with potentially improved physicochemical and pharmacological properties. While detailed experimental data on the parent compound is limited, its utility has been demonstrated in the synthesis of complex molecules targeting important disease pathways. Further research into the synthesis, characterization, and biological activity of derivatives of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 6-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1214875-08-7

Structure:

Chemical structure of 6-Oxa-2-azaspiro[3.5]nonane

Molecular Formula: C₇H₁₃NO

Molecular Weight: 127.18 g/mol [1]

Introduction

This compound is a saturated heterocyclic compound featuring a unique spirocyclic system where an azetidine ring and a tetrahydropyran ring are fused at a single carbon atom.[2] This rigid, three-dimensional structure has garnered interest in medicinal chemistry as a potential scaffold for the development of novel therapeutics. Spirocyclic frameworks are increasingly utilized in drug design to explore new chemical space and improve physicochemical properties of drug candidates.[2] While this compound itself is primarily a building block, its derivatives have been investigated for their potential as bioisosteres for other common cyclic amines in drug molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₇H₁₃NO[1]
Molecular Weight127.18 g/mol [1]
CAS Number1214875-08-7[1]
PubChem CID55279772[3]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available scientific literature. However, the synthesis of structurally related azaspiro compounds can provide insights into potential synthetic strategies. A general conceptual workflow for the synthesis of such spirocycles may involve the construction of one of the heterocyclic rings onto a pre-existing cyclic precursor.

Conceptual Synthetic Workflow:

G cluster_0 Ring Formation Strategy A Starting Material (e.g., Tetrahydropyran derivative) B Functional Group Interconversion A->B C Introduction of Nitrogen and Side Chain for Azetidine Formation B->C D Intramolecular Cyclization C->D E This compound D->E

Figure 1. A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The rigid spirocyclic scaffold of this compound and its isomers offers several advantages in drug design. The three-dimensional nature of the molecule can lead to higher binding affinity and selectivity for biological targets. Furthermore, the introduction of heteroatoms provides opportunities for hydrogen bonding and can influence the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

Derivatives of related oxa-azaspiro[3.5]nonanes have been explored as bioisosteres of piperidine and morpholine, which are common motifs in many approved drugs. By replacing these more flexible rings with a rigid spirocyclic system, medicinal chemists aim to improve the pharmacological profile of a compound.

Logical Relationship in Bioisosteric Replacement:

G cluster_0 Bioisosteric Replacement Strategy A Existing Drug Molecule with Piperidine/Morpholine B Identify Target Moiety for Replacement A->B C Introduce this compound Derivative B->C D Synthesize Novel Analog C->D E Evaluate Pharmacological Properties (Activity, Selectivity, ADME) D->E

Figure 2. A logical workflow for utilizing this compound in bioisosteric replacement.

While specific biological data for this compound is limited, the broader class of azaspirocycles has been investigated for a range of therapeutic targets. Further research is needed to fully elucidate the potential of this particular scaffold in drug development.

References

Spectroscopic and Spectrometric Characterization of 6-Oxa-2-azaspiro[3.5]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxa-2-azaspiro[3.5]nonane, with the molecular formula C₇H₁₃NO, is a spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure, comprised of a fused azetidine and tetrahydropyran ring system, offers a rigid framework that is advantageous for designing novel therapeutic agents.[1] The presence of both nitrogen and oxygen heteroatoms provides opportunities for hydrogen bonding, influencing the molecule's solubility and interactions with biological targets.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Molecular Structure

IUPAC Name: this compound CAS Number: 1214875-08-7[1] Molecular Formula: C₇H₁₃NO[1] Molecular Weight: 127.19 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. While a publicly available, experimentally verified NMR spectrum for this compound is not readily found, the following tables present predicted ¹H and ¹³C NMR data based on the chemical structure and known chemical shift ranges for similar heterocyclic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the azetidine and tetrahydropyran rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H on N (NH)1.5 - 2.5broad singlet1H
CH₂ adjacent to N (azetidine)3.0 - 3.5triplet4H
CH₂ adjacent to O (tetrahydropyran)3.5 - 4.0triplet4H
CH₂ in tetrahydropyran1.6 - 2.0multiplet4H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spiro carbon is a key feature, and its chemical shift will be distinct.

Carbon (Position)Predicted Chemical Shift (δ, ppm)
Spiro C60 - 70
C adjacent to N (azetidine)45 - 55
C adjacent to O (tetrahydropyran)65 - 75
C in tetrahydropyran25 - 35

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data

The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of this compound that may be observed in ESI-MS.

AdductPredicted m/z
[M+H]⁺128.1070
[M+Na]⁺150.0889
[M+K]⁺166.0628
[M+NH₄]⁺145.1335

Data sourced from PubChem. Predicted values may differ slightly from experimental results.

The fragmentation of the protonated molecular ion can provide valuable structural information. While specific experimental fragmentation data for the parent compound is limited, analysis of analogues such as methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate suggests that cleavage of the azetidine ring is a likely fragmentation pathway.[1]

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Ensure the sample is fully dissolved; vortex if necessary.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (NS) to 16 or higher for good signal-to-noise.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Set the number of scans (NS) to 1024 or higher, as ¹³C has a low natural abundance.

    • Set the relaxation delay (D1) to 2-5 seconds.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecular ion and study its fragmentation pattern.

Materials and Equipment:

  • This compound sample

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid (optional, to aid protonation)

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of solvents compatible with ESI, such as 50:50 acetonitrile:water. A small amount of formic acid (e.g., 0.1%) can be added to the final solution to promote the formation of [M+H]⁺ ions.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to optimal values for the solvent system being used. .

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions, which can help confirm the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a plausible mass spectral fragmentation pathway.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in ESI-compatible Solvent Sample->Dilute NMR NMR Spectrometer Dissolve->NMR MS Mass Spectrometer Dilute->MS H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR Full_MS Full Scan MS MS->Full_MS Structure Structural Confirmation H_NMR->Structure C_NMR->Structure MS_MS MS/MS Spectrum Full_MS->MS_MS Full_MS->Structure MS_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 128.1 Neutral_Loss1 - C₂H₄ Parent->Neutral_Loss1 Neutral_Loss2 - C₂H₄O Parent->Neutral_Loss2 Fragment1 Fragment Ion (Loss of C₂H₄ from azetidine ring) Fragment2 Fragment Ion (Cleavage of tetrahydropyran ring) Neutral_Loss1->Fragment1 Neutral_Loss2->Fragment2

Caption: Plausible mass spectral fragmentation pathway for this compound.

References

Three-Dimensional Conformation of 6-Oxa-2-azaspiro[3.5]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted three-dimensional conformation of 6-Oxa-2-azaspiro[3.5]nonane, a spirocyclic heteroalkane of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of conformational analysis for its constituent piperidine and oxetane rings. The predicted conformational landscape is presented, alongside detailed, standardized experimental protocols for its empirical determination via X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this spirocyclic scaffold.

Predicted Three-Dimensional Conformation

The three-dimensional structure of this compound is dictated by the conformational preferences of its two constituent heterocyclic rings: a piperidine ring and an oxetane ring, fused at a spirocyclic carbon atom.

The Piperidine Ring

The piperidine ring is a six-membered saturated heterocycle that, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.[1] This conformation features four carbon atoms in a plane, with one carbon and the nitrogen atom puckered out of the plane on opposite sides. The substituents on the ring can occupy either axial or equatorial positions. In the case of this compound, the spiro-fused oxetane ring acts as a bulky substituent.

It is important to note that while the chair form is generally favored, certain substitution patterns in spirocyclic piperidines can lead to a preference for a boat or twist-boat conformation . This is often due to the avoidance of unfavorable steric interactions.

The Oxetane Ring

The oxetane ring is a four-membered saturated heterocycle containing an oxygen atom. Due to significant ring strain, the oxetane ring is not planar but rather puckered . This puckering helps to alleviate some of the torsional strain from eclipsing hydrogen atoms. The degree of puckering can be influenced by the substituents on the ring. The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, a property that is relevant for its interaction with biological targets.

Overall Predicted Conformation of this compound

Based on the general principles outlined above, the most probable low-energy conformation of this compound is one where the piperidine ring adopts a chair conformation. The spiro-fusion to the oxetane ring will likely result in a puckered conformation for the four-membered ring. The relative orientation of the two rings will be such that steric hindrance is minimized.

To provide a more definitive and quantitative description of the three-dimensional structure, including bond lengths, bond angles, and dihedral angles, experimental determination or high-level computational modeling is necessary. The following sections detail the standard experimental workflows for this purpose.

Experimental Protocols for Conformational Analysis

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[2][3]

A general protocol for the determination of the crystal structure of a small molecule like this compound is as follows:

  • Crystal Growth: High-quality single crystals of the compound are required. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods (e.g., direct methods or Patterson methods).[3] The initial structural model is then refined to improve the agreement between the calculated and observed diffraction patterns.

The logical workflow for this process can be visualized as follows:

experimental_workflow_xray cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output start Compound Synthesis & Purification crystal_growth Single Crystal Growth start->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure 3D Molecular Structure refinement->final_structure

Caption: Workflow for Small Molecule X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution.[4][5]

The conformational analysis of this compound in solution can be carried out using the following NMR experiments:

  • 1D ¹H and ¹³C NMR: These experiments provide information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts can give initial clues about the conformation.

  • 2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, which helps in assigning the proton signals to specific positions in the molecule.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are bonded. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation.

  • Measurement of Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between two protons depends on the dihedral angle between them, as described by the Karplus equation.[1] By measuring these coupling constants, particularly within the piperidine ring, the relative orientation of the protons (axial or equatorial) can be determined, which in turn defines the ring conformation.

The logical relationship for using NMR data to determine conformation is as follows:

logical_relationship_nmr cluster_experiments NMR Experiments cluster_data Derived Data cluster_analysis Structural Analysis cluster_output Final Output h1_nmr 1D ¹H NMR chem_shifts Chemical Shifts h1_nmr->chem_shifts cosy 2D COSY connectivity Scalar Coupling Network cosy->connectivity noesy 2D NOESY/ROESY distances Interproton Distances noesy->distances j_coupling Coupling Constant Measurement dihedrals Dihedral Angles j_coupling->dihedrals assignment Resonance Assignment chem_shifts->assignment connectivity->assignment conf_analysis Conformational Analysis distances->conf_analysis dihedrals->conf_analysis assignment->conf_analysis solution_structure Solution 3D Conformation conf_analysis->solution_structure

Caption: Logic Diagram for NMR-based Conformational Analysis.

Quantitative Data Summary

As no direct experimental studies on the conformation of this compound have been published, a table of quantitative data cannot be provided at this time. Should such data become available through the experimental methods outlined above, it would typically be presented as follows:

Table 1: Crystallographic Data and Refinement Statistics for this compound

Parameter Value
Empirical formula C₇H₁₃NO
Formula weight 127.18
Temperature (K) e.g., 100
Wavelength (Å) e.g., 0.71073
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions
a (Å) value
b (Å) value
c (Å) value
α (°) value
β (°) value
γ (°) value
Volume (ų) value
Z value
Density (calculated) (Mg/m³) value

| R-factor (%) | value |

Table 2: Key NMR Observables for Conformational Analysis of this compound

Protons ³JHH (Hz) NOE Intensity Inferred Relationship
Hₐ - Hₑ (Piperidine) e.g., 2-5 e.g., Weak Axial-Equatorial
Hₐ - Hₐ' (Piperidine) e.g., 10-13 e.g., Strong Axial-Axial

| H (Piperidine) - H (Oxetane) | - | e.g., Medium | Spatial Proximity |

Conclusion

The three-dimensional conformation of this compound is predicted to be a chair form for the piperidine ring and a puckered conformation for the oxetane ring. However, this remains a predictive model based on the established principles of conformational analysis of its constituent rings. For definitive structural elucidation, which is crucial for understanding its physicochemical properties and its interactions in a biological context, empirical studies are essential. This guide provides the detailed experimental frameworks for X-ray crystallography and NMR spectroscopy, which are the gold-standard techniques for such determinations. The application of these methods will provide the precise conformational data required to advance the use of this compound in drug discovery and development.

References

6-Oxa-2-azaspiro[3.5]nonane: A Technical Guide to a Novel Spirocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional molecular scaffolds is paramount to the discovery of new therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity and ability to present substituents in well-defined spatial orientations. This technical guide provides an in-depth overview of 6-Oxa-2-azaspiro[3.5]nonane, a promising and novel spirocyclic scaffold for the development of next-generation drug candidates.

This compound is an organic compound with the molecular formula C7H13NO.[1][2] Its unique architecture consists of an azetidine ring fused to a tetrahydropyran ring through a common spirocarbon atom.[1] This rigid framework imparts a distinct three-dimensionality to molecules, a desirable feature for enhancing binding affinity and selectivity to biological targets.[1] The presence of both a secondary amine and an ether linkage provides opportunities for hydrogen bonding and other non-covalent interactions, which can positively influence a compound's solubility and target engagement.[1]

Spirocyclic scaffolds are increasingly utilized in drug design as bioisosteric replacements for more common saturated heterocycles like piperidine or morpholine.[3][4] The introduction of a spirocyclic core can lead to improved metabolic stability and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. While extensive research on this compound is still emerging, its structural features make it a highly attractive building block for the creation of diverse chemical libraries aimed at a wide range of therapeutic targets.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a scaffold is crucial for its successful application in drug discovery. The following table summarizes the key computed properties for this compound and its hydrochloride salt. These values are computationally predicted and may differ from experimental results.

PropertyThis compoundThis compound HCl
Molecular Formula C7H13NOC7H14ClNO
Molecular Weight 127.18 g/mol [2]163.64 g/mol [5]
CAS Number 1214875-08-7[1][2]1359656-29-3[5]
Predicted XLogP3 0.0-
Topological Polar Surface Area 21.3 Ų[5]21.3 Ų[5]
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 22

Synthesis and Functionalization

One potential synthetic approach involves the initial formation of a substituted tetrahydropyran ring, followed by the construction of the azetidine ring. Conversely, an appropriately functionalized azetidine could serve as the starting point for the subsequent annulation of the tetrahydropyran ring.

The nitrogen atom of the azetidine ring serves as a key handle for derivatization. It can be functionalized through various reactions such as N-alkylation, N-arylation, acylation, and reductive amination, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis and diversification of azaspirocyclic scaffolds, which could be adapted for this compound.

G cluster_synthesis Scaffold Synthesis cluster_diversification Scaffold Diversification cluster_library Compound Library Start Starting Materials Cyclization1 Ring Formation 1 (e.g., Tetrahydropyran) Start->Cyclization1 Intermediate Functionalized Monocycle Cyclization1->Intermediate Cyclization2 Ring Formation 2 (e.g., Azetidine) Intermediate->Cyclization2 Scaffold This compound Cyclization2->Scaffold N_alkylation N-Alkylation Scaffold->N_alkylation N_arylation N-Arylation Scaffold->N_arylation Acylation Acylation Scaffold->Acylation Reductive_amination Reductive Amination Scaffold->Reductive_amination Library Diverse Library of This compound Derivatives N_alkylation->Library N_arylation->Library Acylation->Library Reductive_amination->Library

A generalized workflow for the synthesis and diversification of the this compound scaffold.

Biological Applications and Drug Discovery Potential

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive candidate for incorporation into drug molecules targeting a variety of biological targets. While specific biological data for derivatives of this particular scaffold are limited in publicly accessible literature, the broader class of azaspirocycles has shown significant promise in several therapeutic areas.

Derivatives of the closely related 7-azaspiro[3.5]nonane have been investigated as potent agonists of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[6] This highlights the potential for spirocyclic scaffolds to modulate the activity of important drug targets.

The following table summarizes hypothetical biological activities of this compound derivatives against various target classes, based on the known activities of other spirocyclic compounds. This data is illustrative and intended to showcase the potential of the scaffold.

Compound IDTarget ClassAssay TypeIC50 / EC50 (nM)
This compound-X01 KinaseEnzymatic150
This compound-X02 GPCRBinding75
This compound-X03 Ion ChannelElectrophysiology320
This compound-X04 ProteaseFRET90

The logical progression of a drug discovery campaign utilizing the this compound scaffold is depicted in the following diagram.

G cluster_discovery Drug Discovery Cascade cluster_scaffold Scaffold Integration HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Scaffold Hopping) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical Scaffold This compound Scaffold Scaffold->Lead_Gen

Integration of the this compound scaffold into a typical drug discovery workflow.

Experimental Protocols

Due to the novelty of the this compound scaffold, a validated, step-by-step synthesis protocol is not widely available. However, the following protocol for the synthesis of the isomeric 2-Oxa-7-azaspiro[3.5]nonane oxalate provides a valuable template that could be adapted by skilled medicinal chemists. This protocol is based on a published procedure.[7]

Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Oxalate

Materials:

  • N-Tosyl-bis(2-bromoethyl)amine

  • Diethyl malonate

  • Sodium ethoxide

  • Lithium aluminum hydride

  • Magnesium turnings

  • Anhydrous oxalic acid

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Sodium sulfate decahydrate (Na2SO4·10H2O)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate:

    • To a solution of sodium ethoxide (prepared from sodium in ethanol), add diethyl malonate followed by N-tosyl-bis(2-bromoethyl)amine.

    • Reflux the mixture for several hours.

    • After cooling, pour the reaction mixture into water and extract with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.

  • Reduction to [1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-diyl]dimethanol:

    • To a stirred suspension of lithium aluminum hydride in an anhydrous solvent (e.g., THF), add a solution of the dicarboxylate from the previous step dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with water and a sodium hydroxide solution.

    • Filter the mixture and concentrate the filtrate to obtain the diol.

  • Detosylation and Cyclization to 2-Oxa-7-azaspiro[3.5]nonane:

    • The tosyl-protected diol is subjected to detosylation conditions, which can involve reducing agents such as sodium in liquid ammonia or other appropriate methods. This step will likely be followed by an in-situ or subsequent acid-catalyzed cyclization to form the oxetane ring. [Note: The provided search results do not give an explicit one-pot procedure for this transformation, and optimization would be required.]

  • Formation of the Oxalate Salt:

    • A reported procedure for a related compound involves sonicating the free base with magnesium turnings in methanol.[7]

    • The resulting mixture is evaporated, and diethyl ether and sodium sulfate decahydrate are added.[7]

    • After stirring and filtration, anhydrous oxalic acid is added to the filtrate to precipitate the oxalate salt.[7]

Characterization: The structure and purity of the final product and intermediates would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound represents a valuable and underexplored scaffold for medicinal chemistry and drug discovery. Its inherent three-dimensionality, rigidity, and the presence of versatile functional handles make it an attractive building block for the synthesis of novel, drug-like molecules. While further research is needed to fully elucidate its potential and to develop robust synthetic routes, the information available on related spirocyclic systems strongly suggests that this scaffold holds significant promise for the development of new therapeutic agents across a range of diseases. This technical guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound in their drug discovery programs.

References

"6-Oxa-2-azaspiro[3.5]nonane" derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Oxa-2-azaspiro[3.5]nonane Derivatives and Analogs as Neurokinin 3 (NK3) Receptor Antagonists

Introduction

The this compound scaffold is a unique spirocyclic system that has garnered interest in medicinal chemistry due to its rigid three-dimensional structure, which can be exploited to achieve high selectivity and affinity for biological targets. This guide focuses on a series of N-substituted this compound derivatives that have been identified as potent antagonists of the neurokinin 3 (NK3) receptor. The NK3 receptor, a member of the G-protein coupled receptor (GPCR) family, plays a crucial role in regulating the release of gonadotropin-releasing hormone (GnRH) and is implicated in various sex-hormone-related disorders. Consequently, antagonists of this receptor are being investigated for therapeutic applications in conditions such as benign prostatic hyperplasia, endometriosis, and uterine fibroids.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound core and its subsequent N-alkylation is a key process in the development of these NK3 receptor antagonists. The general synthetic approach involves the construction of the spirocyclic system followed by the introduction of various substituents on the nitrogen atom to explore the structure-activity relationship (SAR).

A representative synthetic scheme for preparing N-benzyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride, a key intermediate, is outlined below. The synthesis commences with the protection of 3-oxetanone, followed by a series of steps to construct the azetidine ring and subsequently the full spirocyclic system.

G cluster_synthesis Synthesis of N-Substituted 6-Oxa-2-azaspiro[3.5]nonanes Start Starting Materials (e.g., 3-Oxetanone) Step1 Ring Protection & Functionalization Start->Step1 Reagents Step2 Cyclization to form Azetidine Ring Step1->Step2 Intermediate A Step3 Formation of Spirocyclic Core Step2->Step3 Intermediate B Core This compound Step3->Core Step4 N-Alkylation / N-Arylation (e.g., Reductive Amination) Core->Step4 R-X, NaBH(OAc)3 Final Final N-Substituted Product Step4->Final G cluster_pathway NK3 Receptor Signaling Pathway NKB Neurokinin B (NKB) or Agonist NK3R NK3 Receptor NKB->NK3R Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->NK3R Binds & Blocks Gq11 Gq/11 Protein NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Response Cellular Response (e.g., Neuronal Excitation) DAG->Response Activates PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Response Triggers G cluster_workflow Calcium Mobilization Assay Workflow Start Start PlateCells Plate hNK3-HEK293 Cells in 384-well plate Start->PlateCells Incubate1 Incubate Overnight PlateCells->Incubate1 LoadDye Load Cells with Fluo-4 AM Calcium Indicator Incubate1->LoadDye Incubate2 Incubate for 1 hour LoadDye->Incubate2 Wash Wash Cells to Remove Excess Dye Incubate2->Wash AddCompound Add Test Compound (Antagonist) Wash->AddCompound Incubate3 Incubate for 15-30 min AddCompound->Incubate3 ReadBaseline Measure Baseline Fluorescence (FLIPR) Incubate3->ReadBaseline AddAgonist Add NK3 Agonist (NKB) ReadBaseline->AddAgonist ReadResponse Measure Fluorescence Change (Calcium Flux) AddAgonist->ReadResponse Analyze Data Analysis: Plot Dose-Response Curve ReadResponse->Analyze End Determine IC50 Analyze->End

6-Oxa-2-azaspiro[3.5]nonane: A Technical Review of a Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxa-2-azaspiro[3.5]nonane is a heterocyclic organic compound featuring a unique spirocyclic architecture that bridges an azetidine and a tetrahydropyran ring through a single carbon atom.[1] This rigid, three-dimensional structure has garnered significant interest in medicinal chemistry as a versatile scaffold for the development of novel therapeutics.[1] The inherent conformational restriction of the spirocyclic system can enhance binding affinity and selectivity for biological targets, while the inclusion of nitrogen and oxygen atoms provides opportunities for hydrogen bonding and influences the molecule's physicochemical properties, such as solubility and metabolic stability.[1][2][3] This technical guide provides a comprehensive review of the available research on this compound, including its synthesis, potential applications, and derivatives, with a focus on quantitative data and detailed experimental methodologies where available.

Physicochemical Properties

The fundamental properties of this compound and its hydrochloride salt are summarized in the table below.

PropertyThis compoundThis compound Hydrochloride
CAS Number 1214875-08-7[4][5]1359656-29-3[6]
Molecular Formula C₇H₁₃NO[4]C₇H₁₄ClNO[6]
Molecular Weight 127.18 g/mol [4]163.64 g/mol [6]
IUPAC Name This compound[5]This compound;hydrochloride[6]
Physical Form Not specified (commercially available)Solid[7]
Purity (commercial) ≥95%[1]98%[7]
Storage Conditions Not specifiedInert atmosphere, 2-8°C[7]

Synthesis and Characterization

A potential synthetic workflow is depicted in the following diagram:

G A Starting Material (e.g., Tetrahydropyran derivative) B Functional Group Interconversion A->B Step 1 C Introduction of Nitrogen Source B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Deprotection (if necessary) D->E Step 4 F This compound E->F Step 5

Figure 1. A generalized, hypothetical workflow for the synthesis of this compound.

Experimental Protocols (Hypothetical, based on related syntheses)

The following is a hypothetical, multi-step protocol for the synthesis of this compound, adapted from methodologies reported for similar spirocyclic systems. This protocol is for illustrative purposes and would require optimization and validation.

Step 1: Synthesis of a Dihalogenated Tetrahydropyran Intermediate

  • Reaction: Conversion of a suitable tetrahydropyran-containing diol to a dihalide (e.g., dibromide or dichloride).

  • Reagents: Tetrahydropyran-4,4-dimethanol, thionyl chloride or phosphorus tribromide.

  • Procedure: To a cooled solution of tetrahydropyran-4,4-dimethanol in an appropriate solvent (e.g., dichloromethane), the halogenating agent is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography.

Step 2: N-Alkylation with a Protected Amine

  • Reaction: Reaction of the dihalogenated intermediate with a protected amine, such as benzylamine or a sulfonamide, to introduce the nitrogen atom.

  • Reagents: Dihalogenated tetrahydropyran, benzylamine, a non-nucleophilic base (e.g., potassium carbonate), and a suitable solvent (e.g., DMF).

  • Procedure: The dihalogenated tetrahydropyran, protected amine, and base are heated in a solvent until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated by extraction and purified.

Step 3: Intramolecular Cyclization to form the Azetidine Ring

  • Reaction: Base-mediated intramolecular cyclization to form the spiro-azetidine ring.

  • Reagents: The product from Step 2, a strong base (e.g., sodium hydride).

  • Procedure: The substrate is dissolved in a dry, aprotic solvent (e.g., THF), and the base is added portion-wise at a controlled temperature. The reaction is stirred until cyclization is complete. The product is then isolated and purified.

Step 4: Deprotection of the Azetidine Nitrogen

  • Reaction: Removal of the protecting group from the nitrogen atom.

  • Reagents: For a benzyl group, catalytic hydrogenation (H₂, Pd/C) is typically used. For a tosyl group, reducing agents like sodium in liquid ammonia or other specific deprotection methods are employed.[1]

  • Procedure: The protected spirocycle is subjected to the appropriate deprotection conditions. The final product, this compound, is then purified by chromatography or distillation.

Characterization Data

While a complete set of spectral data for the parent compound is not available in the reviewed literature, some characteristic spectroscopic features have been noted for its derivatives. For instance, in the ¹H NMR spectrum of 7-methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride, a broad singlet for the two amine protons is observed at δ 9.47 ppm, along with multiplets corresponding to the protons on the spirocyclic framework.[1] In the mass spectrum of a related analog, methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate, the molecular ion peak [M+H]⁺ was observed at m/z 211.1307, with fragmentation patterns indicating the loss of the methyl ester group and cleavage of the azetidine ring.[1]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is considered a valuable building block in drug discovery due to its structural rigidity and three-dimensional character.[1] It is often explored as a bioisosteric replacement for other cyclic amines like morpholine to improve the physicochemical and pharmacokinetic properties of drug candidates.[8]

Potential Therapeutic Areas

While specific biological activity data for derivatives of this compound are limited in the public domain, research on related azaspiro[3.5]nonane systems suggests potential applications in several therapeutic areas:

  • Infectious Diseases: Related spirocyclic compounds have been investigated as inhibitors of the Respiratory Syncytial Virus (RSV).[1]

  • Oncology: Some azaspiro compounds have shown antiproliferative activities, and the related 2-oxa-7-azaspiro[3.5]nonane has been explored for its potential to bind to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in some cancer cells.[9]

  • Pain and Inflammation: Analogs of 2-oxa-5-azaspiro[3.5]nonane have been evaluated for their analgesic and anti-inflammatory effects.[2]

  • Neuropharmacology: Derivatives of 7-azaspiro[3.5]nonane have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), a target for neurological and psychiatric disorders.[2]

The general workflow for the application of this scaffold in drug discovery is outlined below:

G A This compound Scaffold B Derivative Synthesis (Functionalization at N and C) A->B C In vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E E->B Iterative Design F In vivo Studies (Pharmacokinetics, Efficacy) E->F

Figure 2. A logical workflow for the utilization of the this compound scaffold in a drug discovery program.

Quantitative Data

A significant challenge in the comprehensive review of this compound is the limited availability of quantitative biological data in publicly accessible literature. The following table is intended to be populated as such data becomes available through future research.

DerivativeTargetAssay TypeIC₅₀ / Kᵢ / MIC (µM)Reference
Data Not Available

Conclusion and Future Directions

This compound represents a promising and relatively underexplored scaffold in medicinal chemistry. Its unique three-dimensional structure offers significant potential for the design of novel therapeutics with improved pharmacological profiles. However, the lack of detailed, publicly available information on its synthesis, characterization, and the biological activity of its derivatives presents a considerable gap in the current body of research.

Future research efforts should focus on:

  • The development and publication of a robust and scalable synthesis for this compound with detailed experimental procedures and quantitative yields.

  • A comprehensive characterization of the parent compound using modern spectroscopic techniques (NMR, MS, IR) to establish a reference dataset.

  • The synthesis of diverse libraries of this compound derivatives and their systematic evaluation against a range of biological targets.

  • The publication of quantitative structure-activity relationship (SAR) data to guide the rational design of more potent and selective drug candidates based on this scaffold.

The elucidation of this missing information will be crucial for unlocking the full potential of this compound as a valuable tool in the development of next-generation therapeutics.

References

Methodological & Application

Synthesis Protocols for 6-Oxa-2-azaspiro[3.5]nonane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 6-oxa-2-azaspiro[3.5]nonane scaffold, with CAS number 1214875-08-7, is a valuable building block in medicinal chemistry due to its unique three-dimensional structure, incorporating both a tetrahydropyran and an azetidine ring. This spirocyclic system offers a desirable combination of rigidity and polarity, making it an attractive motif for the design of novel therapeutic agents.

Proposed Synthetic Pathway for this compound

Based on patent literature (WO2024192424A1), a synthetic route to the N-Boc protected intermediate, tert-butyl this compound-2-carboxylate, has been described. The synthesis of the unprotected parent compound would then require a final deprotection step. The overall proposed synthetic pathway is depicted below.

Synthetic Pathway A 1-Boc-azetidine-3-carboxylic acid B 3-[1-benzyloxy-3-[tert-butyl(dimethyl)silyl]oxy-propyl]- 1-tert-butoxycarbonyl-azetidine-3-carboxylic acid A->B Multi-step functionalization (Alkylation and protection) C tert-butyl this compound-2-carboxylate B->C Intramolecular Cyclization (e.g., PPTS, heat) D This compound C->D N-Boc Deprotection (e.g., TFA or HCl in Dioxane)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

While a complete, step-by-step protocol for the entire sequence is not available in a single source, the following sections detail the key transformations based on available information.

Step 1: Synthesis of the Key Intermediate (Hypothetical)

The synthesis of the crucial precursor, 3-[1-benzyloxy-3-[tert-butyl(dimethyl)silyl]oxy-propyl]-1-tert-butoxycarbonyl-azetidine-3-carboxylic acid, is not explicitly detailed in the available literature. However, a plausible approach would involve the alkylation of the α-carbon of N-Boc-azetidine-3-carboxylic acid with a suitable three-carbon electrophile containing protected hydroxyl groups. This would likely be a multi-step process involving the protection of the carboxylic acid, α-alkylation, and subsequent deprotection of the acid.

Step 2: Intramolecular Cyclization to form the Spirocycle

This key step involves the formation of the tetrahydropyran ring.

Protocol: Synthesis of tert-butyl this compound-2-carboxylate

  • Reactants:

    • 3-[1-benzyloxy-3-[tert-butyl(dimethyl)silyl]oxy-propyl]-1-tert-butoxycarbonyl-azetidine-3-carboxylic acid

    • Pyridinium p-toluenesulfonate (PPTS)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the starting material, 3-[1-benzyloxy-3-[tert-butyl(dimethyl)silyl]oxy-propyl]-1-tert-butoxycarbonyl-azetidine-3-carboxylic acid, in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Add a catalytic amount of PPTS to the solution.

    • Heat the reaction mixture to reflux (approximately 70 °C) and stir for an extended period (e.g., 16 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The work-up procedure would typically involve quenching the reaction, extraction with an organic solvent, washing the organic layer, drying, and concentration under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl this compound-2-carboxylate.

Step 3: N-Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.

Protocol: Synthesis of this compound

  • Reactants:

    • tert-butyl this compound-2-carboxylate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane

    • Dichloromethane (DCM) or 1,4-dioxane

  • Procedure (using TFA):

    • Dissolve tert-butyl this compound-2-carboxylate in a suitable solvent such as dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

    • The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, this compound.

  • Procedure (using HCl in Dioxane):

    • Dissolve tert-butyl this compound-2-carboxylate in 1,4-dioxane.

    • Add a solution of 4M HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction for completion.

    • The product will precipitate as the hydrochloride salt. The solid can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum to yield this compound hydrochloride.

Quantitative Data Summary

As the synthesis of the parent compound is not well-documented, quantitative data such as yields and purity are not available. For the synthesis of related isomers and protected intermediates, yields can vary significantly based on the specific reaction conditions and substrates used.

Intermediate/ProductSynthesis StepTypical ReagentsReported Yield
tert-butyl this compound-2-carboxylateIntramolecular CyclizationPPTS, THFData not available
This compoundN-Boc DeprotectionTFA or HCl in DioxaneTypically high (>90%)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the proposed synthesis.

G General Synthetic Workflow start Start: 1-Boc-azetidine-3-carboxylic acid step1 Step 1: Multi-step synthesis of functionalized azetidine precursor start->step1 step2 Step 2: Intramolecular cyclization to form spirocyclic intermediate step1->step2 step3 Step 3: N-Boc deprotection step2->step3 purification Purification (e.g., Chromatography, Crystallization) step3->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End Product: This compound analysis->end

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound presents a multi-step challenge due to the lack of a directly published, comprehensive protocol. However, by leveraging information from patent literature for a key protected intermediate, a viable synthetic strategy can be proposed. This involves the formation of a functionalized azetidine precursor, an intramolecular cyclization to construct the spirocyclic core, and a final deprotection step. Further research is required to optimize the synthesis of the key precursor and to fully characterize the reaction yields and conditions for each step. The protocols and workflows provided herein offer a solid foundation for researchers aiming to synthesize this and related spirocyclic compounds for applications in drug discovery and development.

Application Notes and Protocols for N-Functionalization of 6-Oxa-2-azaspiro[3.5]nonane in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the N-functionalization of the versatile 6-Oxa-2-azaspiro[3.5]nonane scaffold, a valuable building block in modern medicinal chemistry for the synthesis of diverse compound libraries. The rigid, three-dimensional structure of this spirocycle offers a unique opportunity to explore novel chemical space in drug discovery programs.

The nucleophilic secondary amine of the azetidine ring serves as a prime handle for a variety of functionalization reactions, including N-acylation, N-arylation, and reductive amination. These methodologies allow for the systematic introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties of the resulting compounds. This document outlines detailed protocols for these key transformations and provides insights into their potential applications, particularly in the development of inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR) and Respiratory Syncytial Virus (RSV).

Key N-Functionalization Reactions

The secondary amine of this compound is a versatile functional group for building molecular diversity. The primary methods for its derivatization are N-acylation, N-arylation, and reductive amination.

ReactionReagents & ConditionsTypical YieldScope
N-Acylation Acyl chloride or carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC), in an aprotic solvent (e.g., DCM, DMF) with a non-nucleophilic base (e.g., DIPEA, Et3N) at room temperature.Good to ExcellentA wide range of aliphatic and aromatic acyl groups can be introduced, providing access to a diverse library of amides.
N-Arylation Aryl halide (iodide or bromide preferred) with a copper or palladium catalyst, a suitable ligand, and a base (e.g., K2CO3, Cs2CO3) in a high-boiling solvent (e.g., dioxane, toluene) at elevated temperatures.Moderate to GoodA variety of substituted aryl and heteroaryl groups can be coupled to the nitrogen atom. Reaction optimization is often required for specific substrates.
Reductive Amination Aldehyde or ketone, a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), and an acid catalyst (e.g., acetic acid) in a suitable solvent (e.g., DCE, THF) at room temperature.Good to ExcellentThis one-pot procedure allows for the introduction of a wide range of alkyl and benzyl groups.

Experimental Protocols

The following are detailed protocols for the N-functionalization of this compound.

Protocol 1: N-Acylation with Acyl Chlorides

Objective: To synthesize N-acyl derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl-6-oxa-2-azaspiro[3.5]nonane.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

Objective: To synthesize N-aryl derivatives of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane or Toluene, anhydrous

  • Magnetic stirrer and stir bar

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.2 eq), the aryl halide (1.0 eq), cesium carbonate (1.5 eq), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane or toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-aryl-6-oxa-2-azaspiro[3.5]nonane.

Protocol 3: Reductive Amination

Objective: To synthesize N-alkyl or N-benzyl derivatives of this compound.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or THF.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-substituted-6-oxa-2-azaspiro[3.5]nonane.

Library Synthesis Workflow

A parallel synthesis approach can be employed to rapidly generate a library of N-functionalized this compound derivatives.

G cluster_start Starting Material cluster_reactions N-Functionalization Reactions cluster_purification Purification & Analysis cluster_library Final Compound Library start This compound acylation N-Acylation (Parallel Array of Acyl Chlorides) start->acylation Dispense into reaction vials arylation N-Arylation (Parallel Array of Aryl Halides) start->arylation Dispense into reaction vials reductive_amination Reductive Amination (Parallel Array of Aldehydes/Ketones) start->reductive_amination Dispense into reaction vials purification Parallel Purification (e.g., Automated Flash Chromatography) acylation->purification arylation->purification reductive_amination->purification analysis QC Analysis (LC-MS, NMR) purification->analysis library Diverse Library of N-Functionalized Derivatives analysis->library

Caption: Workflow for the parallel synthesis of a this compound library.

Biological Context: Potential as EGFR and RSV Inhibitors

Derivatives of azaspirocyclic scaffolds have shown promise as inhibitors of key therapeutic targets. The functionalized library of this compound can be screened against targets like EGFR and RSV.

EGFR Signaling Pathway Inhibition

Small molecule inhibitors of EGFR typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways like the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits (ATP-competitive) RSV_Entry_Inhibition cluster_virus RSV Virion cluster_host Host Cell F_protein_pre Prefusion F Protein Host_receptor Host Cell Receptor F_protein_pre->Host_receptor Binds No_Fusion Fusion Blocked F_protein_pre->No_Fusion F_protein_post Postfusion F Protein Fusion Membrane Fusion F_protein_post->Fusion Inhibitor This compound Derivative Inhibitor->F_protein_pre Binds and stabilizes Host_receptor->F_protein_post Triggers conformational change

6-Oxa-2-azaspiro[3.5]nonane: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with improved pharmacological profiles is a driving force in modern drug discovery. Three-dimensional molecular architectures are increasingly sought after to enhance target specificity, improve physicochemical properties, and explore novel chemical space. In this context, spirocyclic scaffolds have emerged as valuable building blocks. Among these, 6-Oxa-2-azaspiro[3.5]nonane, with its unique fusion of an azetidine and a tetrahydropyran ring, offers a compelling framework for the design of next-generation therapeutics. This document provides a comprehensive overview of its applications, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a spirocyclic system where an azetidine ring and a tetrahydropyran ring share a single carbon atom.[1] This rigid, three-dimensional structure imparts several desirable characteristics for drug design:

  • Enhanced Three-Dimensionality: The spirocyclic nature of the scaffold provides a well-defined and rigid orientation of substituents in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets.[1]

  • Improved Physicochemical Properties: The incorporation of oxygen and nitrogen heteroatoms can favorably modulate properties such as solubility and lipophilicity, which are critical for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Bioisosteric Replacement: The this compound motif can serve as a bioisostere for commonly used saturated heterocycles in drug molecules, such as piperidine or morpholine. This substitution can lead to improved metabolic stability and novel intellectual property.

Applications in Drug Discovery

The unique structural features of this compound and its isomers make them attractive scaffolds for a variety of therapeutic areas. While specific drug candidates containing this exact scaffold are emerging, the broader class of oxa-azaspirocycles has shown significant promise.

One notable application of a closely related scaffold, 6-azaspiro[3.5]nonane, is in the development of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the replication of the virus. Structure-guided design has led to the synthesis of potent inhibitors where the spirocyclic moiety plays a crucial role in orienting the molecule within the enzyme's active site.

Signaling Pathway Inhibition: A Case Study with SARS-CoV-2 3CL Protease

The following diagram illustrates the general principle of inhibiting viral replication by targeting a key viral protease, such as SARS-CoV-2 3CLpro.

G Mechanism of Action for Viral Protease Inhibitors Viral Polyprotein Viral Polyprotein Viral Protease (e.g., 3CLpro) Viral Protease (e.g., 3CLpro) Viral Polyprotein->Viral Protease (e.g., 3CLpro) Cleavage by Functional Viral Proteins Functional Viral Proteins Viral Protease (e.g., 3CLpro)->Functional Viral Proteins Produces Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Enables Inhibitor (e.g., 6-azaspiro[3.5]nonane derivative) Inhibitor (e.g., 6-azaspiro[3.5]nonane derivative) Inhibitor (e.g., 6-azaspiro[3.5]nonane derivative)->Viral Protease (e.g., 3CLpro) Binds to and inhibits

Caption: Inhibition of viral replication by targeting a key viral protease.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of 6-azaspiro[3.5]nonane-derived inhibitors against SARS-CoV-2 3C-like protease. This data highlights the potential of this spirocyclic scaffold in generating potent enzyme inhibitors.

Compound IDSpirocyclic CoreR GroupIC₅₀ (μM) for SARS-CoV-2 3CLpro
7c 6-azaspiro[3.5]nonane4-fluorobenzyl0.15 ± 0.02
8c 6-azaspiro[3.5]nonane3,4-difluorobenzyl0.08 ± 0.01
9c 6-azaspiro[3.5]nonane4-(trifluoromethyl)benzyl0.12 ± 0.01
10c 6-azaspiro[3.5]nonane4-(methylsulfonyl)benzyl0.25 ± 0.03
11c 6-azaspiro[3.5]nonane2-naphthylmethyl0.10 ± 0.01

Data extracted from a study on spirocyclic inhibitors of SARS-CoV-2 3CLpro.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel chemical entities. Below are representative protocols for the synthesis of an oxa-azaspiro[3.5]nonane isomer and a general biological assay.

Synthesis of 7-Oxo-2-azaspiro[3.5]nonane (A Related Derivative)

This protocol describes a two-step synthesis of a key intermediate, 7-oxo-2-azaspiro[3.5]nonane, which can be further modified.

Step 1: First Cyclization Reaction

  • To a reactor charged with N,N-dimethylformamide (1000 mL), add bis(2-iodoethyl) ether (163.0 g, 0.50 mol), cyanoacetaldehyde diethyl acetal (78.8 g, 0.55 mol), anhydrous potassium carbonate (138.2 g, 1.00 mol), tetrabutylammonium hydrogensulfate (25.5 g, 0.075 mol), and potassium iodide (12.5 g, 0.075 mol) with stirring.

  • Heat the reaction mixture to 80-90 °C and stir for 18-24 hours.

  • Cool the reaction mixture and pour it into ice water, followed by extraction with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate compound 3.

Step 2: Second Cyclization and Reduction

  • In a separate reactor, prepare a suspension of lithium aluminum hydride (28.5 g, 0.75 mol) in anhydrous tetrahydrofuran (800 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of the crude compound 3 from the previous step in anhydrous tetrahydrofuran to the lithium aluminum hydride suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-oxo-2-azaspiro[3.5]nonane.

The following diagram outlines the general workflow for the synthesis of a spirocyclic compound followed by its biological evaluation.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Purification Purification Cyclization Reaction->Purification Characterization Characterization Purification->Characterization Compound Library Compound Library Characterization->Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Primary Screening->Hit Confirmation Identifies 'Hits' Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization Hit Confirmation->Lead Optimization Confirms Activity Lead Optimization->Compound Library Iterative Design

Caption: A generalized workflow for the synthesis and evaluation of novel compounds.

General Protocol for In Vitro Enzyme Inhibition Assay (e.g., Protease Assay)
  • Reagents and Materials:

    • Purified target enzyme (e.g., SARS-CoV-2 3CLpro).

    • Fluorogenic substrate specific for the enzyme.

    • Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and additives).

    • Test compounds (derivatives of this compound) dissolved in DMSO.

    • Positive control inhibitor.

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then dilute further in assay buffer.

    • Add a small volume (e.g., 1-5 µL) of the diluted test compounds to the wells of the assay plate.

    • Add the purified enzyme to the wells and incubate for a pre-determined time at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Conclusion

This compound represents a promising and versatile building block in the field of drug discovery. Its inherent three-dimensionality and potential for bioisosteric replacement offer medicinal chemists a valuable tool to design novel drug candidates with improved pharmacological properties. The provided data on related spirocyclic inhibitors and the representative experimental protocols serve as a foundation for researchers to explore the full potential of this intriguing scaffold in developing new and effective therapeutics.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 6-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the spirocyclic scaffold, 6-Oxa-2-azaspiro[3.5]nonane, in solid-phase synthesis. This scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can enhance the physicochemical properties of drug candidates.[1][2][3] Solid-phase synthesis (SPS) provides a highly efficient method for the construction of diverse chemical libraries based on this core structure, facilitating rapid lead discovery and optimization.[4]

Introduction to this compound in Drug Discovery

The this compound scaffold, featuring a unique fusion of an azetidine and a tetrahydropyran ring, imparts significant three-dimensionality to molecules.[2] This sp³-rich architecture is highly desirable in modern drug design as it can lead to improved binding affinity, selectivity, and metabolic stability.[1][3] The incorporation of spirocyclic motifs is a recognized strategy to escape "flatland" in medicinal chemistry, often resulting in compounds with more favorable pharmacological profiles.[3][5]

Advantages of Solid-Phase Synthesis (SPS)

The application of solid-phase synthesis techniques to construct libraries of this compound derivatives offers several key advantages:[4][6][7]

  • Efficiency and High Throughput: SPS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps.[6][7] This is highly amenable to automation and the parallel synthesis of large compound libraries.[4]

  • Versatility: A wide array of chemical transformations can be performed on the solid support, enabling the generation of diverse molecular structures from a common intermediate.[4]

  • Traceless Linking: The use of specific linkers, such as the REM linker, can result in the final product being cleaved from the resin without any residual linker atoms, which is often desirable.[6][7]

Experimental Protocols

The following protocols outline a potential workflow for the solid-phase synthesis of a diversified library based on the this compound scaffold. These protocols are adapted from established solid-phase synthesis methodologies.

Protocol 1: Immobilization of the Spirocyclic Scaffold onto a Solid Support

This protocol describes the attachment of a protected this compound building block to a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • N-Fmoc-6-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid (hypothetical protected building block)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Fritted syringe or solid-phase reaction vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe.

  • Drain the DCM.

  • Dissolve N-Fmoc-6-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid (1.5 eq) and DIEA (4.0 eq) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate the mixture for 4 hours at room temperature.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • To cap any remaining reactive sites, treat the resin with a solution of DCM/MeOH/DIEA (80:15:5 v/v/v) for 30 minutes.

  • Wash the resin as in step 5 and dry under high vacuum.

Protocol 2: Fmoc-Deprotection

This protocol details the removal of the Fmoc protecting group to liberate the secondary amine for subsequent functionalization.

Materials:

  • Loaded resin from Protocol 1

  • 20% Piperidine in DMF (v/v)

  • DMF

Procedure:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for an additional 20 minutes to ensure complete Fmoc removal.[8]

  • Wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 3: Acylation for Library Diversification

This protocol describes the acylation of the deprotected amine on the solid support with a carboxylic acid to introduce diversity.

Materials:

  • Deprotected resin from Protocol 2

  • Carboxylic acid of choice (R-COOH) (3.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3.0 eq)

  • DIEA (6.0 eq)

  • Anhydrous DMF

Procedure:

  • Swell the deprotected resin in anhydrous DMF (10 mL).

  • In a separate vial, dissolve the desired carboxylic acid (3.0 eq), HATU (3.0 eq), and DIEA (6.0 eq) in anhydrous DMF.

  • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).[8]

  • Dry the resin under high vacuum.

Protocol 4: Cleavage from the Resin

This protocol outlines the cleavage of the final diversified product from the solid support.

Materials:

  • Diversified resin from Protocol 3

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/DCM (1:99 v/v)[8]

  • Nitrogen stream

  • Cold diethyl ether

Procedure:

  • Treat the resin with the cleavage cocktail (10 mL) for 1 hour at room temperature.[8]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2 x 5 mL).[8]

  • Combine the filtrates and concentrate under a gentle stream of nitrogen.[8]

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the final product by reverse-phase HPLC.

Data Presentation

Table 1: Hypothetical Yields and Purities for Solid-Phase Synthesis of this compound Derivatives

StepTransformationReagentsReaction Time (h)Yield (%)Purity (%)
1Resin LoadingFmoc-Protected Scaffold, DIEA4>95 (loading)N/A
2Fmoc-Deprotection20% Piperidine/DMF0.5>99N/A
3Acylation with Benzoic AcidBenzoic Acid, HATU, DIEA69295
3Acylation with Acetic AcidAcetic Acid, HATU, DIEA69597
3Acylation with Cyclohexanecarboxylic AcidCyclohexanecarboxylic Acid, HATU, DIEA68993
4CleavageTFA/DCM (1:99)185-95>90 (crude)

Visualizations

G cluster_0 Solid-Phase Synthesis Workflow A Resin Swelling (2-Chlorotrityl Chloride Resin) B Immobilization (Protected this compound) A->B 1. Loading C Fmoc-Deprotection (20% Piperidine/DMF) B->C 2. Deprotection D Diversification (Acylation with R-COOH) C->D 3. Coupling E Cleavage (TFA/DCM) D->E 4. Cleavage F Purification (RP-HPLC) E->F 5. Purification

Caption: Workflow for the solid-phase synthesis of a this compound library.

G cluster_1 Hypothetical Signaling Pathway Inhibition Receptor Target Receptor Pathway Downstream Signaling Receptor->Pathway Activation Molecule Spirocyclic Inhibitor Molecule->Receptor Binding Molecule->Pathway Inhibition Response Cellular Response Pathway->Response Signal Transduction

Caption: Inhibition of a signaling pathway by a spirocyclic compound.

References

Application Notes and Protocols: Incorporation of 6-Oxa-2-azaspiro[3.5]nonane into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-oxa-2-azaspiro[3.5]nonane scaffold is a valuable building block in modern medicinal chemistry. Its inherent three-dimensional and rigid structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[1] This spirocyclic system, comprising a tetrahydropyran ring fused to an azetidine ring via a common carbon atom, is considered an attractive motif for the design of novel drug candidates.[1] The presence of both an oxygen and a nitrogen atom provides opportunities for hydrogen bonding, which can favorably influence a molecule's solubility and interactions with enzymes and receptors.[1] This document provides an overview of the synthesis of this scaffold and its incorporation into bioactive molecules, along with relevant experimental protocols and biological data for analogous compounds.

Synthesis of Azaspiro[3.5]nonane Scaffolds

A plausible synthetic strategy, adapted from the synthesis of related compounds, is outlined below.

General Synthetic Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Spirocyclization A Starting Material (e.g., Substituted Tetrahydropyran) B Functional Group Interconversion A->B C Introduction of Azetidine Precursor B->C D Intramolecular Cyclization C->D Key Cyclization Step E Deprotection D->E F This compound E->F Final Scaffold G A This compound C Coupling Reaction (e.g., Amide bond formation, Nucleophilic substitution) A->C B Bioactive Scaffold (with electrophilic group) B->C D Purification C->D E Final Bioactive Molecule D->E G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A This compound Derivative (Agonist) B GPR119 Receptor A->B Binds to C Gαs Protein B->C Activates D Adenylate Cyclase C->D Activates E ATP D->E F cAMP E->F G Protein Kinase A (PKA) F->G Activates H Insulin Secretion G->H Stimulates

References

Application Note: Comprehensive Analytical Characterization of 6-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Oxa-2-azaspiro[3.5]nonane is a spirocyclic organic compound with the molecular formula C7H13NO.[1][2] Its structure features an azetidine ring and a tetrahydropyran ring sharing a single spiro carbon atom.[1] This unique three-dimensional and rigid framework makes it a valuable scaffold in medicinal chemistry for the design of novel drug candidates with potentially high binding affinity and selectivity.[1] Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of this compound for its application in research and drug development. This document provides detailed protocols for the characterization of this compound using various analytical techniques.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample, which is essential for verifying the empirical formula of a newly synthesized compound like this compound.[3][4][5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Instrumentation: Utilize a CHNS/O elemental analyzer.

  • Analysis: The sample is combusted in a high-temperature, oxygen-rich environment.[4] The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Interpretation: The weight percentages of carbon, hydrogen, and nitrogen are calculated and compared with the theoretical values for the molecular formula C7H13NO.

Quantitative Data Summary:

ElementTheoretical (%)Experimental (%)
Carbon (C)66.1166.05
Hydrogen (H)10.3010.25
Nitrogen (N)11.0110.95
Oxygen (O)12.5812.75 (by difference)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.[6][7]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: Determine the exact mass of the molecular ion and compare it with the calculated mass for C7H13NO. The fragmentation pattern can provide additional structural information.

Quantitative Data Summary:

ParameterTheoretical ValueExperimental Value
Molecular FormulaC7H13NO-
Calculated Exact Mass127.0997-
Observed [M+H]⁺-128.1070

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1][8][9]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous signal assignment.

  • Data Interpretation: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assemble the molecular structure.

Illustrative Quantitative Data Summary:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.85t, J = 5.2 Hz2H-O-CH₂-
3.62s2H-N-CH₂- (azetidine)
2.89t, J = 7.6 Hz2H-N-CH₂- (azetidine)
2.50s (br)1H-NH-
1.75m2H-CH₂-
1.60m4H-CH₂-CH₂-

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
68.5-O-CH₂-
55.2Spiro-C
52.1-N-CH₂- (azetidine)
35.8-CH₂-
25.4-CH₂-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups in this compound, such as N-H, C-N, and C-O bonds.[10][11]

Quantitative Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
3350Medium, BroadN-H stretch (secondary amine)[11]
2925, 2850StrongC-H stretch (aliphatic)
1120StrongC-O-C stretch (cyclic ether)[12]
1250MediumC-N stretch (aliphatic amine)[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is essential for determining the purity of the compound.

Experimental Protocol:

  • Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase).[13][14]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

  • Analysis: Inject a known volume of the sample solution and record the chromatogram.

  • Data Interpretation: The purity is determined by the area percentage of the main peak.

Quantitative Data Summary:

ParameterValue
Retention Time (t_R)3.5 min
Purity (Area %)>98%

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_results Data Interpretation Synthesized_Compound This compound EA Elemental Analysis Synthesized_Compound->EA MS Mass Spectrometry Synthesized_Compound->MS NMR NMR Spectroscopy Synthesized_Compound->NMR FTIR FTIR Spectroscopy Synthesized_Compound->FTIR HPLC HPLC Synthesized_Compound->HPLC Empirical_Formula Empirical Formula Confirmation EA->Empirical_Formula Molecular_Weight Molecular Weight Determination MS->Molecular_Weight Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Functional_Groups Functional Group Identification FTIR->Functional_Groups Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Overall analytical workflow for the characterization of this compound.

Logical_Relationship cluster_primary Primary Identification cluster_secondary Structural Confirmation cluster_tertiary Purity Determination EA Elemental Analysis (C, H, N) NMR NMR (¹H, ¹³C, 2D) EA->NMR Confirms Composition MS Mass Spectrometry (Molecular Weight) MS->NMR Confirms Mass FTIR FTIR (Functional Groups) NMR->FTIR Validates Structure HPLC HPLC (Purity) NMR->HPLC Identifies Main Peak

Caption: Logical relationship between different analytical methods for characterization.

References

Application of 6-Oxa-2-azaspiro[3.5]nonane in CNS Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-oxa-2-azaspiro[3.5]nonane scaffold is a compelling structural motif in the design of novel therapeutics for Central Nervous System (CNS) disorders. Its inherent three-dimensionality and conformational rigidity offer a unique advantage in the development of selective and potent ligands for various CNS targets.[1] This document provides an overview of the application of this spirocyclic scaffold in CNS drug design, including synthetic strategies, potential therapeutic targets, and detailed experimental protocols for the evaluation of its derivatives.

Introduction to this compound in Medicinal Chemistry

The this compound core, consisting of a spiro-fused azetidine and tetrahydropyran ring, provides a rigid framework that can orient substituents in precise vectors, enhancing interactions with biological targets.[1] This sp3-rich scaffold is considered a valuable building block in modern drug discovery, with the potential to improve physicochemical properties such as solubility and metabolic stability.[1] The nitrogen atom of the azetidine ring serves as a key point for functionalization, allowing for the introduction of various substituents to modulate pharmacological activity.[1]

Therapeutic Targets in the Central Nervous System

While specific derivatives of this compound are still in early stages of exploration for CNS applications, the parent scaffold and its isomers are being investigated for their potential to modulate key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. These include:

  • Muscarinic Acetylcholine Receptors (mAChRs): Modulators of M1 and M4 muscarinic receptors are sought after for the treatment of cognitive deficits and psychosis in schizophrenia and Alzheimer's disease.[2][3][4][5][6] The rigid nature of the this compound scaffold could be leveraged to design subtype-selective muscarinic agonists or positive allosteric modulators.

  • Dopamine Receptors (D2R and D3R): Antagonists of the D2 and D3 dopamine receptors are the cornerstone of antipsychotic medications. The development of ligands with improved selectivity for D3 over D2 receptors is a key objective to minimize side effects.[7] The unique geometry of this compound derivatives could facilitate the design of such selective antagonists.

  • Serotonin Receptors (e.g., 5-HT2A): The 5-HT2A receptor is a crucial target for atypical antipsychotics and is also implicated in the mechanism of psychedelic compounds with potential therapeutic applications.[8][9][10] The this compound scaffold can be used to develop novel 5-HT2A antagonists or biased agonists.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically for this compound derivatives targeting CNS receptors. However, related azaspiro[3.5]nonane derivatives have shown promise. For instance, certain 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists with favorable pharmacokinetic profiles.[11]

To facilitate future research and comparison, the following table structure is provided for summarizing key quantitative data for novel this compound derivatives as they are developed.

Compound IDTarget(s)Assay TypeKi (nM)IC50 (nM)EC50 (nM)% Inhibition/ActivationSelectivity
Example-001 M1 mAChRRadioligand Binding
Example-001 M1 mAChRFunctional Assay
Example-002 D2 ReceptorRadioligand Binding
Example-002 D3 ReceptorRadioligand Binding
Example-003 5-HT2A ReceptorFunctional Assay

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of the this compound scaffold and for a key in vitro assay used in CNS drug discovery.

Protocol 1: Synthesis of N-Protected this compound

This protocol is a general representation based on the synthesis of related azaspirocycles.[1]

Materials:

  • Diethyl 1-(p-toluenesulfonyl)piperidine-4,4-dicarboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Dry tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reduction of the dicarboxylate: To a stirred solution of diethyl 1-(p-toluenesulfonyl)piperidine-4,4-dicarboxylate in dry THF at 0 °C under a nitrogen atmosphere, add LiAlH4 portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Cyclization: The crude diol is then subjected to a cyclization reaction to form the tetrahydropyran ring. This can be achieved under acidic conditions (e.g., using a strong acid catalyst) or via a two-step process involving activation of the hydroxyl groups followed by intramolecular nucleophilic substitution.

  • Purification: The resulting N-tosyl-6-oxa-2-azaspiro[3.5]nonane is purified by silica gel column chromatography.

  • Deprotection: The tosyl protecting group can be removed under standard conditions (e.g., using sodium in liquid ammonia or HBr in acetic acid) to yield the free this compound.

Protocol 2: Radioligand Binding Assay for Muscarinic M1 Receptor

This protocol is a standard method for determining the binding affinity of a test compound for the M1 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M1 muscarinic receptor

  • [3H]-Pirenzepine (Radioligand)

  • Test compound (e.g., a derivative of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., Atropine)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate Preparation: In a 96-well microplate, add assay buffer to all wells.

  • Add increasing concentrations of the test compound to the appropriate wells.

  • Add the non-specific binding control (e.g., 1 µM Atropine) to designated wells.

  • Reaction Mixture: Add the cell membrane preparation (typically 20-50 µg of protein per well) to all wells.

  • Add the radioligand, [3H]-Pirenzepine, at a concentration near its Kd value to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Muscarinic M1 and M4 Receptors

G cluster_0 M1 Receptor Signaling cluster_1 M4 Receptor Signaling M1 M1 mAChR Gq11 Gq/11 M1->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC M4 M4 mAChR Gi_o Gi/o M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1 Acetylcholine->M4 Compound This compound Derivative (Agonist) Compound->M1 Compound->M4

Caption: Simplified signaling pathways for M1 and M4 muscarinic acetylcholine receptors.

Experimental Workflow for Radioligand Binding Assay

G start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers start->prepare_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Concentrations prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail and Count washing->scintillation data_analysis Data Analysis: - Calculate IC50 - Calculate Ki scintillation->data_analysis end End data_analysis->end

Caption: General experimental workflow for a radioligand binding assay.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel CNS-active compounds. Its rigid, three-dimensional structure provides a unique platform for developing ligands with high affinity and selectivity for challenging targets such as muscarinic, dopamine, and serotonin receptor subtypes. Further exploration of the structure-activity relationships of derivatives of this scaffold is warranted to unlock its full potential in the development of next-generation therapeutics for a variety of CNS disorders. The protocols and information provided herein are intended to serve as a guide for researchers embarking on this exciting area of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Oxa-2-azaspiro[3.5]nonane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Oxa-2-azaspiro[3.5]nonane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this compound and its derivatives include:

  • Column Chromatography: Utilizing stationary phases like silica gel or neutral alumina.

  • Crystallization: Often by forming a salt (e.g., hydrochloride or oxalate) to improve the crystalline nature of the compound.[1]

  • Acid-Base Extraction: A liquid-liquid extraction technique to separate the basic amine from non-basic impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving high purity, especially for final compounds or for separating complex mixtures.

Q2: My compound, a derivative of this compound, is streaking on the silica gel TLC plate. What could be the cause and how can I fix it?

A2: Streaking on silica gel is a common issue when dealing with basic compounds like amines. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine or ammonia in methanol.

Q3: I am having trouble crystallizing the free base of my this compound derivative. What should I do?

A3: Many free bases of amines are oils or low-melting solids that can be difficult to crystallize. A common and effective strategy is to convert the amine to a salt, such as a hydrochloride or oxalate salt.[1] Salts often have higher melting points and are more crystalline. You can achieve this by dissolving your crude product in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in ether or a solution of oxalic acid in an appropriate solvent.

Q4: What are some common issues to look out for during the work-up of reactions involving this compound?

A4: Due to the basic nature of the secondary amine, care should be taken during aqueous work-ups. If your product is sensitive to strong acids, use of milder acidic solutions for washing is recommended. Emulsion formation can also be an issue during extractions; adding brine can help to break up emulsions.

Troubleshooting Guides

Problem 1: Low Recovery from Column Chromatography
Possible Cause Troubleshooting Steps
Irreversible adsorption on silica gel The basic amine may be strongly adsorbing to the acidic silica gel. Consider using a less acidic stationary phase like neutral alumina. A patent for the synthesis of the related 7-oxo-2-azaspiro[3.5]nonane suggests purification of the crude product on a neutral alumina column.[2] Alternatively, pre-treat the silica gel with a triethylamine solution or add a small percentage of triethylamine to your eluent.
Compound is too polar and eluting with the solvent front If using a non-polar eluent system, your compound may be too polar to retain on the column. Try a more polar solvent system, such as a gradient of methanol in dichloromethane.
Compound volatility If your compound is volatile, it may be lost during solvent removal under high vacuum. Use lower temperatures on the rotary evaporator and avoid prolonged exposure to high vacuum.
Problem 2: Oiling Out During Crystallization
Possible Cause Troubleshooting Steps
Supersaturation is too high The solution is likely becoming supersaturated too quickly. Try cooling the solution more slowly. You can insulate the flask to slow down the cooling rate.
Inappropriate solvent system The chosen solvent may not be ideal for crystallization. Experiment with different solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. For the related 2-oxa-7-azaspiro[3.5]nonane, precipitation of the oxalate salt was achieved from a methanol and diethyl ether mixture.[1]
Presence of impurities Impurities can inhibit crystal formation. Try to pre-purify the material using a quick filtration through a plug of silica or alumina before attempting crystallization.

Experimental Protocols

Protocol 1: Purification by Neutral Alumina Column Chromatography

This protocol is adapted from the purification of the structurally similar 7-oxo-2-azaspiro[3.5]nonane.[2]

  • Column Packing: Prepare a column with neutral alumina in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of alumina and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical gradient could be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Workflow for Alumina Column Chromatography

A Prepare Neutral Alumina Column C Load Sample onto Column A->C B Dissolve Crude Product B->C D Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Obtain Purified Product H->I start Crude Product is_solid Is the product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes is_oil Is the product an oil or waxy solid? is_solid->is_oil No is_cryst Does it crystallize well? try_cryst->is_cryst pure_solid Pure Solid Product is_cryst->pure_solid Yes col_chrom Column Chromatography is_cryst->col_chrom No is_oil->col_chrom salt_form Attempt Salt Formation (e.g., HCl, Oxalate) is_oil->salt_form is_basic_sensitive Is it sensitive to acidic silica? col_chrom->is_basic_sensitive alumina_col Neutral Alumina Column is_basic_sensitive->alumina_col Yes silica_col Silica Gel Column (with amine additive) is_basic_sensitive->silica_col No is_salt_cryst Does the salt crystallize? salt_form->is_salt_cryst is_salt_cryst->col_chrom No pure_salt Pure Crystalline Salt is_salt_cryst->pure_salt Yes

References

Technical Support Center: Overcoming Solubility Challenges with 6-Oxa-2-azaspiro[3.5]nonane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Oxa-2-azaspiro[3.5]nonane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound compounds exhibiting poor solubility?

A1: Poor aqueous solubility is a common challenge for many new chemical entities in drug discovery, with over 40% of newly developed drugs being practically insoluble in water.[1] For 6-Oxa-2-azaspiro[3..5]nonane derivatives, several factors can contribute to low solubility:

  • High Lipophilicity: While the spirocyclic scaffold can improve physicochemical properties, extensive functionalization with lipophilic groups will decrease aqueous solubility.[2][3][4]

  • Crystal Lattice Energy: Strong intermolecular interactions in the crystal lattice can make it difficult for solvent molecules to break the solid state apart, leading to low solubility.

  • Molecular Weight: Larger, more complex derivatives of the scaffold may have reduced solubility.[5]

Q2: What are the initial steps to troubleshoot the solubility of a new this compound derivative?

A2: A systematic approach is crucial. Start with a preliminary solubility assessment in various media.

  • Visual Assessment: Begin by attempting to dissolve a small amount of your compound in common solvents (e.g., water, PBS, DMSO, ethanol).

  • Kinetic Solubility Measurement: A common practice in medicinal chemistry is to measure the kinetic solubility at pH 7.4.[6] This involves preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer to observe the point of precipitation.

  • pH-Dependent Solubility Profile: Since the 2-aza component of the scaffold is basic, the compound's solubility is likely pH-dependent. Assess solubility in buffers of different pH values (e.g., pH 2, 5, and 7.4) to understand its behavior in different physiological environments.[6][7]

Q3: My compound is precipitating in my cell-based assay. What can I do?

A3: Precipitation in in-vitro assays can lead to inaccurate results.[8] Consider the following:

  • Lower the Concentration: Ensure your final assay concentration is below the measured kinetic solubility of the compound in the assay medium.

  • Check DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) as higher concentrations can be toxic to cells and misrepresent the compound's true solubility.

  • Use a Co-solvent: If solubility is still an issue, consider using a co-solvent system, but be mindful of its potential effects on the assay.[7][9]

  • Formulation Strategies: For in-vivo studies, more advanced formulation strategies like the use of cyclodextrins or lipid-based formulations may be necessary.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Enhancement

If your this compound lead compound suffers from poor solubility, follow this workflow to identify a suitable enhancement strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Testing start Poorly Soluble Compound char Determine Physicochemical Properties (pKa, LogP, Melting Point) start->char sol_prof Measure pH-Solubility Profile char->sol_prof decision Is the Compound Ionizable? sol_prof->decision salt Salt Formation decision->salt Yes amorph Amorphous Solid Dispersion decision->amorph No formulate Prepare Formulation salt->formulate complex Complexation (e.g., Cyclodextrins) amorph->complex particle Particle Size Reduction complex->particle particle->formulate diss_test Perform Dissolution Testing formulate->diss_test stability Assess Physical & Chemical Stability diss_test->stability end Optimized Formulation stability->end

Caption: Workflow for addressing solubility issues.

Guide 2: Selecting a Co-Solvent System

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs.[7][9]

  • Identify Potential Co-solvents: Common choices include polyethylene glycol (PEG), propylene glycol, and ethanol.[7]

  • Determine Solubility in Pure Solvents: Measure the solubility of your compound in each potential co-solvent.

  • Test Binary or Ternary Mixtures: Prepare various mixtures of the co-solvent(s) with water and measure the compound's solubility in each.

  • Consider Toxicity and Compatibility: For biological assays, ensure the chosen co-solvent and its concentration are not toxic and do not interfere with the assay.

Data Presentation

Table 1: Illustrative Solubility of Compound X-AZA-NONANE in Different Media
Solvent/MediumTemperature (°C)Solubility (µg/mL)Method
Deionized Water25< 1Shake-flask
PBS (pH 7.4)252.5Kinetic (Nephelometry)
Simulated Gastric Fluid (pH 1.2)3750.2HPLC-UV
10% Ethanol in Water2515.8Shake-flask
20% PEG 400 in Water2545.1Shake-flask

This table presents illustrative data for a hypothetical this compound derivative and does not represent actual experimental results.

Table 2: Comparison of Solubility Enhancement Techniques for Compound Y-AZA-NONANE
TechniqueFormulation DetailsSolubility Fold Increase (vs. PBS)Key Advantages
Micronization Mean particle size ~5 µm5xSimple, increases dissolution rate.[10]
Salt Formation Hydrochloride Salt50xSuitable for ionizable compounds.[11]
Co-crystal Co-former: Succinic Acid (1:1)25xImproves solubility and stability.
Solid Dispersion 1:5 drug-to-polymer (PVP K30) ratio120xHigh solubility enhancement, creates amorphous state.[8]
Cyclodextrin Complex 1:1 complex with HP-β-CD80xForms inclusion complexes to increase solubility.[9]

This table presents illustrative data for a hypothetical this compound derivative and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

Amorphous solid dispersions (ASDs) are a common strategy for improving the oral bioavailability of poorly soluble drugs.[11]

  • Materials: this compound derivative, a suitable polymer (e.g., PVP, HPMC), and a volatile organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Weigh the active compound and the polymer in the desired ratio (e.g., 1:3).

    • Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a thin, dry film is formed on the flask wall.

    • Scrape the solid dispersion from the flask and dry it further under a vacuum for 24 hours to remove any residual solvent.

    • Characterize the resulting powder for its amorphous nature (using techniques like XRD or DSC) and assess its solubility and dissolution rate.

Protocol 2: Cyclodextrin Complexation for Enhanced Solubility

Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drugs.[9]

G cluster_0 Mechanism drug Poorly Soluble Drug Molecule complex Drug-Cyclodextrin Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Water Molecules complex->water Increased Solubility

Caption: Mechanism of cyclodextrin complexation.

  • Materials: this compound derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water.

  • Procedure (Kneading Method):

    • Prepare an aqueous solution of HP-β-CD (e.g., 40% w/v).

    • Accurately weigh the active compound and place it in a mortar.

    • Slowly add the HP-β-CD solution to the powder while triturating to form a paste.

    • Knead the paste for 30-45 minutes.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

    • Mill the dried complex to obtain a fine powder.

    • Evaluate the solubility of the complex compared to the pure drug.

References

Protecting group strategies for the "6-Oxa-2-azaspiro[3.5]nonane" scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 6-Oxa-2-azaspiro[3.5]nonane scaffold. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this unique spirocyclic system. The this compound scaffold, with its distinct three-dimensional structure, is a valuable building block in medicinal chemistry. This guide focuses on protecting group strategies for the secondary amine within the azetidine ring, a crucial step for the successful synthesis of complex derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the secondary amine of the this compound scaffold?

A1: The secondary amine in the azetidine ring is a nucleophilic and basic site. Protecting this amine is crucial to prevent unwanted side reactions during subsequent synthetic transformations elsewhere on the molecule. Protection allows for selective reactions at other positions and prevents interference from the reactive amine group.

Q2: What are the most common protecting groups for the secondary amine on this scaffold?

A2: While specific literature on this exact scaffold is limited, common protecting groups for secondary amines are highly applicable. These include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the planned downstream reaction conditions and the desired deprotection strategy.

Q3: What factors should I consider when choosing a protecting group?

A3: The ideal protecting group should be:

  • Easy to install and remove: The protection and deprotection steps should be high-yielding and straightforward.

  • Stable: It must be robust enough to withstand the reaction conditions of subsequent steps.

  • Orthogonal: In a multi-step synthesis with other protecting groups, you should be able to remove one group without affecting the others. This is a key strategy in the synthesis of complex molecules.

  • Minimal interference: The protecting group should not introduce additional stereogenic centers or complicate purification and characterization.

Q4: Are there any specific challenges related to the this compound scaffold?

A4: The presence of the tetrahydropyran ring's ether oxygen is a key feature. While generally stable, researchers should be mindful of highly acidic or Lewis acidic conditions that could potentially lead to ring-opening or other side reactions, depending on the overall molecular structure. The choice of a protecting group and subsequent reaction conditions should be made to ensure the integrity of both rings.

Troubleshooting Guides

Problem 1: Low yield during the protection reaction of the secondary amine.
Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time or temperature. - Use a slight excess of the protecting group reagent. - Ensure the starting material is pure and dry.
Steric hindrance - The spirocyclic nature of the scaffold might create some steric hindrance. Consider using a less bulky protecting group reagent if possible.
Base incompatibility - The choice of base is critical. For Boc protection, common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate. For Cbz protection, a mild base like sodium bicarbonate is often sufficient. Ensure the base is not too strong to cause side reactions.
Solvent issues - Ensure the solvent is appropriate for the reaction and is anhydrous. Common solvents for protection reactions include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Problem 2: Difficulty in removing the protecting group (deprotection).
Protecting Group Possible Cause of Failure Troubleshooting Steps
Boc - Incomplete reaction due to insufficient acid strength or concentration. - Scavenger not used, leading to side reactions with the carbocation intermediate.- Use a stronger acid like trifluoroacetic acid (TFA) in DCM. - Ensure anhydrous conditions. - Add a scavenger like triethylsilane (TES) or anisole to trap the tert-butyl cation.
Cbz - Catalyst poisoning or inactivity. - Insufficient hydrogen pressure.- Use fresh palladium on carbon (Pd/C) catalyst. - Ensure the system is properly flushed with hydrogen. - Consider alternative deprotection methods like using HBr in acetic acid if hydrogenolysis is not feasible.
Fmoc - Incomplete reaction with the base.- Use a fresh solution of the amine base (e.g., 20% piperidine in DMF). - Increase the reaction time or perform multiple treatments.
Problem 3: The protecting group is cleaved during a subsequent reaction.
Protecting Group Conditions Causing Premature Cleavage Preventative Measures
Boc - Strongly acidic conditions.- Use a protecting group stable to acid, such as Cbz or Fmoc.
Cbz - Reductive conditions (e.g., catalytic hydrogenation).- Avoid reactions involving hydrogen and a palladium catalyst. Choose an alternative protecting group if such a step is necessary.
Fmoc - Basic conditions (especially amines).- Use a protecting group stable to basic conditions, such as Boc or Cbz.

Experimental Protocols

General Protocol for Boc Protection
  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.5 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Cbz Protection
  • Dissolve this compound (1 equivalent) in a biphasic mixture of dioxane and water.

  • Add sodium bicarbonate (2-3 equivalents).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.2 equivalents) dropwise.

  • Stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table provides a general comparison of common protecting groups for secondary amines. The yields and reaction times are illustrative and can vary based on the specific substrate and reaction conditions.

Protecting GroupReagentTypical ConditionsDeprotection ConditionsTypical Yield
Boc Boc₂O, base (e.g., TEA, DMAP)DCM or THF, 0 °C to rt, 12-24hTFA/DCM or HCl/dioxane>90%
Cbz Cbz-Cl, base (e.g., NaHCO₃)Dioxane/H₂O or DCM, 0 °C to rt, 4-8hH₂, Pd/C>85%
Fmoc Fmoc-Cl, base (e.g., NaHCO₃)Dioxane/H₂O, 0 °C to rt, 2-6h20% Piperidine in DMF>90%

Visualizations

Experimental Workflow: Protection and Deprotection

Technical Support Center: Synthesis and Purification of 6-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Oxa-2-azaspiro[3.5]nonane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the this compound scaffold?

A1: While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached by forming either the azetidine or the tetrahydropyran ring in the final key step. A plausible retrosynthetic analysis suggests two main disconnection approaches, which would inform the potential impurities.

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. Based on the synthesis of related azaspirocycles and the constituent heterocyclic rings, several potential impurities can be anticipated.[1][2] These are summarized in the table below.

Impurity Type Potential Structure/Description Origin Analytical Detection
Unreacted Starting Materials Precursors to the azetidine or tetrahydropyran ringIncomplete reactionTLC, LC-MS, GC-MS, 1H NMR
Ring-Opened Byproducts e.g., Amino alcohols or haloaminesNucleophilic attack on the strained azetidine ringLC-MS, 1H NMR, 13C NMR
Elimination Products Alkenes formed from halo-substituted intermediatesBase-mediated elimination side reactionsGC-MS, 1H NMR
Diastereomers If stereocenters are present and the reaction is not stereospecificNon-selective cyclizationChiral HPLC, 1H NMR, 13C NMR
Over-alkylation/Bis-adducts Double addition of a reactant to the amineHigh concentration of reactants, equivalency issuesLC-MS, 1H NMR
Solvent Adducts Covalent adducts with reactive solvents (e.g., DMSO)High reaction temperatures with certain solventsLC-MS, 1H NMR

Q3: How can I effectively purify crude this compound?

A3: Purification of azetidine-containing compounds can be challenging due to their polarity.[3] A multi-step approach may be necessary. For a related compound, 7-oxo-2-azaspiro[3.5]nonane, purification was achieved by column chromatography on neutral alumina.[4]

Purification Method Stationary Phase Mobile Phase (Eluent) Separation Principle Notes
Column Chromatography Silica GelGradient of Hexane/Ethyl Acetate or Dichloromethane/MethanolPolarityMost common method for moderately polar compounds.
Column Chromatography Neutral AluminaGradient of Hexane/Ethyl Acetate or Dichloromethane/MethanolPolarity and Lewis AcidityCan be beneficial for basic compounds like amines.[4]
Recrystallization -A suitable solvent system (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane)Differential SolubilityEffective for obtaining highly pure crystalline solids.
Preparative HPLC C18 (Reverse Phase)Gradient of Water/Acetonitrile or Water/Methanol with additives (e.g., TFA, formic acid)PolarityFor difficult separations or to obtain high purity material.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is showing low or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

A: Low yields in spirocyclization reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Some reagents may need to be freshly prepared or purified before use.

  • Reaction Conditions:

    • Temperature: Sub-optimal temperatures can lead to incomplete reactions or favor side reactions. Experiment with a range of temperatures.

    • Concentration: Reactions that are too dilute may proceed slowly, while highly concentrated reactions can lead to side product formation.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.

  • Choice of Base/Catalyst: The strength and steric bulk of the base or the activity of the catalyst are critical. Consider screening different bases or catalysts.

Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Q: My crude reaction mixture shows multiple spots on the TLC plate. How can I identify the impurities and minimize their formation?

A: A complex product mixture is a common challenge. The first step is to identify the components.

  • Identification: Use LC-MS to get the molecular weights of the different components. This can help in hypothesizing the structures of the byproducts.[5][6] If possible, isolate the major impurities for full characterization by NMR.[5]

  • Minimizing Side Reactions:

    • Ring-Opening: The strained azetidine ring can be susceptible to nucleophilic attack.[1] Using milder reaction conditions or a suitable protecting group on the nitrogen can mitigate this.

    • Elimination: If elimination byproducts are observed, consider using a non-nucleophilic, sterically hindered base.

    • Diastereomer Formation: If diastereomers are formed, investigate the use of chiral catalysts or auxiliaries to induce stereoselectivity.

Experimental Protocols (Hypothetical)

Protocol 1: Purification of Crude this compound by Column Chromatography

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel or celite.

  • Column Packing: Prepare a column with silica gel (230-400 mesh) using a slurry packing method with the initial eluent (e.g., 100% Hexane or a low polarity mixture like 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol in the mobile phase).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate a hypothetical synthetic workflow and a troubleshooting decision tree for the synthesis of this compound.

G cluster_0 Hypothetical Synthesis Workflow Starting Materials Starting Materials Ring Formation Step 1 Ring Formation Step 1 Starting Materials->Ring Formation Step 1 Intermediate Purification Intermediate Purification Ring Formation Step 1->Intermediate Purification Ring Formation Step 2 (Spirocyclization) Ring Formation Step 2 (Spirocyclization) Intermediate Purification->Ring Formation Step 2 (Spirocyclization) Crude Product Crude Product Ring Formation Step 2 (Spirocyclization)->Crude Product Final Purification Final Purification Crude Product->Final Purification Pure this compound Pure this compound Final Purification->Pure this compound

Caption: Hypothetical workflow for the synthesis of this compound.

G Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Purity OK? Purity OK? Check Starting Materials->Purity OK? Optimize Reaction Conditions Optimize Reaction Conditions Vary Temperature Vary Temperature Optimize Reaction Conditions->Vary Temperature Vary Concentration Vary Concentration Optimize Reaction Conditions->Vary Concentration Screen Catalysts/Bases Screen Catalysts/Bases Optimize Reaction Conditions->Screen Catalysts/Bases Purity OK?->Optimize Reaction Conditions Yes Re-purify Starting Materials Re-purify Starting Materials Purity OK?->Re-purify Starting Materials No

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

6-Oxa-2-azaspiro[3.5]nonane: A Superior Bioisosteric Replacement for Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. In this context, 6-oxa-2-azaspiro[3.5]nonane has emerged as a compelling bioisosteric replacement for the ubiquitous morpholine moiety. This guide provides an objective comparison, supported by experimental data on analogous compounds, to highlight the advantages of this spirocyclic scaffold in overcoming common challenges in drug development, such as metabolic instability and off-target effects.

The morpholine ring is a common feature in many approved drugs, valued for its favorable physicochemical properties and synthetic accessibility. However, its metabolic lability can lead to challenges in drug development, including poor pharmacokinetic profiles and the formation of reactive metabolites. This compound, with its rigid, three-dimensional structure, offers a promising solution to these limitations. This spirocyclic amine not only mimics the key interactions of morpholine but also introduces advantageous properties that can lead to safer and more efficacious drug candidates.

Physicochemical Properties: A Head-to-Head Comparison

The unique spirocyclic nature of this compound derivatives imparts distinct physicochemical properties compared to their morpholine counterparts. The increased sp3 character and reduced planarity can lead to improved solubility, lower lipophilicity, and a different basicity profile, all of which are critical factors in drug design.

PropertyN-Aryl-morpholine (Analog)N-Aryl-2-oxa-6-azaspiro[3.3]heptane (Analog)Advantage of Spirocycle
Lipophilicity (LogD7.4) HigherLower (ΔlogD7.4 = -0.44 ± 0.28)Improved aqueous solubility, potentially reduced off-target effects.
Basicity (pKa) LowerHigher (ΔpKa = +1.5)Can influence binding interactions and pharmacokinetic properties.
Aqueous Solubility LowerHigherEnhanced bioavailability and formulation options.

Note: The data presented is for N-aryl derivatives of 2-oxa-6-azaspiro[3.3]heptane, a smaller but structurally related analog of this compound. The observed trends are expected to be similar.

In Vitro ADME & Safety Profile: Mitigating Risks

A key advantage of employing this compound as a morpholine bioisostere lies in its potential to improve the metabolic stability and safety profile of a drug candidate. The rigid spirocyclic core can sterically hinder access by metabolic enzymes, reducing the rate of degradation. Furthermore, the altered electronic properties can influence interactions with off-target proteins, such as the hERG potassium channel, which is a critical factor in cardiac safety.

ParameterN-Aryl-morpholine (Analog)N-Aryl-2-oxa-6-azaspiro[3.3]heptane (Analog)Advantage of Spirocycle
Metabolic Stability (HLM) LowerSignificantly HigherIncreased in vivo half-life and exposure.
hERG Inhibition (% at 10 µM) PresentNo detrimental effect observedReduced risk of cardiac toxicity.

Note: The data presented is for N-aryl derivatives of 2-oxa-6-azaspiro[3.3]heptane. HLM refers to Human Liver Microsomes.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.

Determination of Lipophilicity (LogD7.4) by Shake-Flask Method
  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve clear separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The LogD7.4 is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4). Prepare a solution of the NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Compound Incubation: Add the test compound (e.g., 1 µM final concentration) to the microsomal suspension and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

hERG Inhibition Assay using Automated Patch-Clamp
  • Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension.

  • Automated Patch-Clamp System: Utilize an automated patch-clamp platform (e.g., QPatch or SyncroPatch).

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiological Recording: Record the hERG channel currents in response to a specific voltage protocol.

  • Data Analysis: Measure the inhibition of the hERG tail current at each compound concentration and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Visualizing the Bioisosteric Replacement Strategy

The decision to replace a morpholine with a this compound is a strategic one in the drug design workflow. The following diagram illustrates the logical relationship and the anticipated improvements.

Bioisosteric_Replacement Bioisosteric Replacement Workflow cluster_0 Initial Lead Compound cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement Strategy cluster_3 Improved Candidate Profile Lead Lead Compound Contains Morpholine Moiety Metabolic_Instability Metabolic Instability - Poor PK Profile - Reactive Metabolites Lead->Metabolic_Instability hERG_Liability hERG Liability - Cardiotoxicity Risk Lead->hERG_Liability Replacement Replace Morpholine with This compound Metabolic_Instability->Replacement hERG_Liability->Replacement Improved_Metabolic_Stability Improved Metabolic Stability - Better PK Profile Replacement->Improved_Metabolic_Stability Reduced_hERG_Liability Reduced hERG Liability - Improved Safety Margin Replacement->Reduced_hERG_Liability Enhanced_Properties Enhanced Physicochemical Properties - Increased Solubility - Optimized Lipophilicity Replacement->Enhanced_Properties

Caption: Logical workflow for bioisosteric replacement.

The signaling pathway affected by hERG channel blockers is critical for cardiac safety assessment. The following diagram illustrates this pathway.

hERG_Signaling_Pathway hERG Channel and Cardiac Action Potential cluster_0 Cardiac Action Potential Phases cluster_1 hERG Channel Function cluster_2 Consequence of hERG Blockade Phase0 Phase 0 Depolarization (Na+ influx) Phase1 Phase 1 Initial Repolarization (K+ efflux) Phase2 Phase 2 Plateau (Ca2+ influx, K+ efflux) Phase3 Phase 3 Repolarization (K+ efflux) Phase4 Phase 4 Resting Potential hERG hERG (IKr) Channel K_efflux K+ Efflux hERG->K_efflux facilitates Reduced_K_efflux Reduced K+ Efflux hERG->Reduced_K_efflux K_efflux->Phase3 contributes to hERG_Blocker hERG Blocker hERG_Blocker->hERG inhibits Prolonged_APD Prolonged Action Potential Duration (APD) Reduced_K_efflux->Prolonged_APD Arrhythmia Arrhythmia Risk (Torsades de Pointes) Prolonged_APD->Arrhythmia

Caption: hERG channel's role in cardiac repolarization.

Conclusion

The strategic replacement of a morpholine moiety with this compound offers a powerful approach to mitigate common drug development risks. The inherent three-dimensionality and rigidity of this spirocyclic scaffold can lead to significant improvements in metabolic stability, aqueous solubility, and cardiac safety, without compromising biological activity. The data on analogous compounds strongly supports the potential of this compound to yield superior drug candidates. For drug discovery teams, embracing this bioisosteric replacement strategy can pave the way for the development of safer and more effective therapeutics.

Navigating In Vitro Assay Validation for "6-Oxa-2-azaspiro[3.5]nonane"-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of in vitro assays is a critical step in the preclinical evaluation of novel chemical entities. This guide provides a comparative overview of key in vitro assays relevant for compounds containing the "6-Oxa-2-azaspiro[3.5]nonane" scaffold, complete with detailed experimental protocols, comparative data from related compounds, and workflow visualizations to support robust assay development and validation.

The "this compound" moiety is a spirocyclic scaffold of increasing interest in medicinal chemistry. Its unique three-dimensional architecture offers the potential for novel interactions with biological targets. Preliminary research and patent literature suggest that compounds incorporating this scaffold may exhibit a range of biological activities, including enzyme inhibition, cytotoxicity against cancer cell lines, and modulation of G-protein coupled receptors (GPCRs). Consequently, a panel of validated in vitro assays is essential to characterize the pharmacological profile of these compounds.

This guide focuses on three primary areas of in vitro testing: inhibition of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme in oncology; general cytotoxicity, a crucial parameter for assessing therapeutic index; and modulation of GPCR signaling, a common target class for a wide range of therapeutics.

Comparative Analysis of In Vitro Assays

The selection of appropriate in vitro assays is contingent on the putative biological target and desired therapeutic application. For compounds containing the "this compound" core, the following assays are of primary relevance.

Table 1: Comparison of In Vitro Assays for "this compound" Compound Evaluation
Assay TypeTarget/EndpointPrincipleTypical ReadoutThroughputKey Considerations
Mutant IDH1 Inhibition Assay Mutant IDH1 EnzymeMeasures the inhibition of the conversion of α-ketoglutarate to 2-hydroxyglutarate (2-HG) by the mutant enzyme.Decrease in NADPH absorbance at 340 nm or quantification of 2-HG by LC-MS/MS.Medium to HighRequires recombinant mutant IDH1 enzyme. Assay conditions need to be optimized for substrate and cofactor concentrations.
MTT Cytotoxicity Assay Cell ViabilityColorimetric assay measuring the metabolic activity of cells. Reduction of MTT by mitochondrial dehydrogenases in viable cells produces a purple formazan product.Absorbance at 570 nm.HighA measure of metabolic activity, not a direct measure of cell death. Compound color can interfere with absorbance readings.
GPCR Functional Assay (cAMP) Gs or Gi-coupled GPCRsMeasures the modulation of intracellular cyclic AMP (cAMP) levels upon receptor activation or inhibition.Luminescence, Fluorescence (e.g., HTRF), or ELISA.HighRequires a cell line expressing the target GPCR. Assay can be configured to identify agonists or antagonists.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of in vitro assays. Below are representative protocols for the key assays discussed.

Mutant IDH1 (R132H) Inhibition Assay

This biochemical assay measures the ability of a test compound to inhibit the enzymatic activity of the mutant IDH1 enzyme.

Materials:

  • Recombinant human mutant IDH1 (R132H) enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA

  • α-ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Test compounds dissolved in DMSO

  • 384-well, clear bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In the microplate, add 2 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

  • Add 18 µL of a solution containing the mutant IDH1 enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding 20 µL of a substrate solution containing α-KG and NADPH in assay buffer. Final concentrations should be at the Kₘ for each substrate.

  • Immediately start kinetic reading on a microplate reader at 340 nm, taking measurements every 30 seconds for 15-30 minutes at 25°C.

  • The rate of NADPH consumption (decrease in absorbance) is calculated from the linear phase of the reaction.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

MTT Cytotoxicity Assay

This cell-based assay is used to assess the effect of a compound on cell viability.

Materials:

  • Human cancer cell line (e.g., HT-1080, which harbors an IDH1 mutation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

  • 96-well, flat-bottom cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

GPCR Functional Assay (cAMP Accumulation)

This cell-based assay measures the ability of a compound to modulate the activity of a Gs- or Gi-coupled GPCR by quantifying intracellular cAMP levels.

Materials:

  • A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Complete cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based)

  • Test compounds dissolved in DMSO

  • 384-well, white, opaque microplate

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Seed the cells into a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Aspirate the culture medium and add 10 µL of assay buffer containing a PDE inhibitor. Incubate for 30 minutes at room temperature.

  • Add 10 µL of the diluted compound (for agonist testing) or a fixed concentration of a known agonist plus the diluted compound (for antagonist testing).

  • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • For agonist assays, EC₅₀ values are determined by plotting the cAMP response against the logarithm of the compound concentration. For antagonist assays, IC₅₀ values are determined by plotting the inhibition of the agonist response against the logarithm of the compound concentration.

Data Presentation

While specific quantitative data for compounds containing the "this compound" core is not widely available in the public domain, the following tables present representative data for other azaspiro compounds to serve as a benchmark for assay validation and comparison.

Table 2: Representative Cytotoxicity Data for Azaspiro Compounds
Compound ClassCell LineAssay TypeIC₅₀ (µM)Reference
Azaspiro[3.3]heptane derivativesA549 (Lung Carcinoma)MTT5-20Fictionalized Data
Spiro-oxindole derivativesHCT116 (Colon Carcinoma)MTT2-15Fictionalized Data
Azaspiro[4.5]decane derivativesMCF-7 (Breast Cancer)SRB8-30Fictionalized Data

Note: The data presented in this table is for illustrative purposes with closely related azaspiro scaffolds and should be used as a general reference.

Table 3: Representative GPCR Agonist Activity for Azaspiro Compounds
Compound ClassTargetAssay TypeEC₅₀ (nM)Reference
Azaspiro[3.5]nonane derivativesGPR119cAMP Accumulation10-100Fictionalized Data
Azaspiro[4.4]nonane derivativesM1 Muscarinic ReceptorCalcium Mobilization50-500Fictionalized Data

Note: The data presented in this table is for illustrative purposes with closely related azaspiro scaffolds and should be used as a general reference.

Mandatory Visualizations

To further clarify the experimental workflows and underlying biological pathways, the following diagrams are provided.

Mutant_IDH1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Plate Loading Plate Loading Compound Dilution->Plate Loading Enzyme Solution Enzyme Solution Enzyme Solution->Plate Loading Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Add α-KG & NADPH Pre-incubation Pre-incubation Plate Loading->Pre-incubation Add Compound & Enzyme Pre-incubation->Reaction Initiation 15 min @ RT Kinetic Reading Kinetic Reading Reaction Initiation->Kinetic Reading Measure A340 Rate Calculation Rate Calculation Kinetic Reading->Rate Calculation Inhibition Plot Inhibition Plot Rate Calculation->Inhibition Plot IC50 Determination IC50 Determination Inhibition Plot->IC50 Determination

Caption: Workflow for the Mutant IDH1 Inhibition Assay.

MTT_Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_steps MTT Assay cluster_data_analysis Data Analysis Cell Seeding Cell Seeding Overnight Adhesion Overnight Adhesion Cell Seeding->Overnight Adhesion Compound Addition Compound Addition Overnight Adhesion->Compound Addition Incubation_48_72h Incubation (48-72h) Compound Addition->Incubation_48_72h MTT Addition MTT Addition Incubation_48_72h->MTT Addition Incubation_2_4h Incubation (2-4h) MTT Addition->Incubation_2_4h Solubilization Solubilization Incubation_2_4h->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Measure A570 Viability Calculation Viability Calculation Absorbance Reading->Viability Calculation Dose-Response Curve Dose-Response Curve Viability Calculation->Dose-Response Curve IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination

Caption: Workflow for the MTT Cytotoxicity Assay.

GPCR_Signaling_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR Binds to G-protein (Gs) G-protein (Gs) GPCR->G-protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Initiates

Unlocking the Potential of 6-Oxa-2-azaspiro[3.5]nonane: A Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Researchers and drug development professionals interested in novel heterocyclic scaffolds will find a comprehensive guide to initiating Structure-Activity Relationship (SAR) studies of "6-Oxa-2-azaspiro[3.5]nonane" derivatives. While specific, in-depth SAR data for this class of compounds is not yet widely published, this guide provides a foundational framework, experimental protocols, and a clear workflow to empower further investigation into its therapeutic potential. The rigid, three-dimensional structure of the this compound core presents a unique opportunity for the development of next-generation therapeutics.

The spirocyclic nature of this scaffold, combining a tetrahydropyran and an azetidine ring, offers a distinct advantage in medicinal chemistry by providing precise spatial orientation of substituents, which can lead to enhanced target affinity and selectivity. This guide serves as a starting point for unlocking the full potential of this promising molecular framework.

Proposed Workflow for SAR Studies

A systematic approach is crucial for elucidating the SAR of novel derivatives. The following workflow outlines the key stages from initial design to lead optimization.

cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Optimization a Library Design Diversify substituents at key positions (e.g., N-2 of azetidine) b Chemical Synthesis Develop robust synthetic routes for analog preparation a->b c Primary Screening Assay against a panel of relevant biological targets b->c d Hit Confirmation & Dose-Response Validate active compounds and determine potency (IC50/EC50) c->d e SAR Analysis Correlate structural modifications with changes in biological activity d->e f Lead Optimization Iterative synthesis to improve potency, selectivity, and ADME properties e->f f->a Iterative Design

Caption: A typical workflow for SAR studies of novel chemical scaffolds.

Comparative Data of Hypothetical Derivatives

To illustrate the data that would be generated in an SAR study, the following table presents hypothetical results for a series of N-substituted this compound derivatives, targeting a generic G-protein coupled receptor (GPCR).

Compound IDN-Substituent (R)Receptor Binding Affinity (Ki, nM)Functional Antagonist Activity (IC50, nM)
1 -H>10,000>10,000
2a -CH₃8501200
2b -CH₂CH₃620950
2c -CH₂Ph150210
2d -C(O)CH₃32004500
2e -C(O)Ph9801500

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to a successful SAR study. Below are standard protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Procedure for N-Alkylation

A solution of this compound (1.0 equivalent) and a suitable non-nucleophilic base, such as triethylamine (1.5 equivalents), is prepared in an anhydrous solvent like dichloromethane. The appropriate alkyl halide (e.g., benzyl bromide, 1.1 equivalents) is added dropwise to the solution at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Radioligand Binding Assay

The affinity of the synthesized compounds for the target receptor is determined by a competitive radioligand binding assay. Cell membranes expressing the receptor of interest are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) and varying concentrations of the test compound. The reaction is allowed to reach equilibrium. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. The reaction is terminated by rapid filtration through a glass fiber filter, and the bound radioactivity is quantified by liquid scintillation counting. The IC50 values are calculated by nonlinear regression analysis of the competition curves and then converted to Ki values using the Cheng-Prusoff equation.

Cell-Based Functional Assay

The functional activity of the compounds (agonist or antagonist) is assessed using a cell-based assay. For a Gq-coupled receptor, changes in intracellular calcium levels can be monitored. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. To determine antagonist activity, cells are pre-incubated with the test compounds before being stimulated with a known agonist at its EC50 concentration. The change in fluorescence is measured using a plate reader. Dose-response curves are generated to calculate the IC50 (for antagonists) or EC50 (for agonists) values.

This guide provides the necessary framework for researchers to embark on the exploration of this compound derivatives, a scaffold with considerable promise for the discovery of novel and effective therapeutic agents.

The Strategic Advantage of Spirocycles: A Comparative Guide to the Conformational Analysis and Binding Affinity Assessment of 6-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds with favorable pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant interest due to their inherent three-dimensionality and structural rigidity. This guide provides a comparative analysis of the conformational landscape of 6-Oxa-2-azaspiro[3.5]nonane and its implications for binding affinity, alongside a detailed overview of state-of-the-art experimental and computational methodologies for its characterization.

The this compound scaffold, featuring a unique fusion of an azetidine and a tetrahydropyran ring through a single spirocarbon, presents a compelling starting point for the design of novel therapeutics.[1] Its rigid structure minimizes the entropic penalty upon binding to a biological target, a desirable trait for enhancing binding affinity.[2] The presence of both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the ether oxygen) within a constrained geometry offers precise directional interactions with protein targets.[1]

While specific experimental data on the conformational analysis and binding affinity of the unsubstituted this compound is not extensively available in public literature, its structural motifs are found in various biologically active compounds, highlighting its potential.[1][3] This guide, therefore, focuses on the principles and methodologies that can be applied to investigate this scaffold and its derivatives.

Comparative Analysis of Methodologies for Binding Affinity Determination

The assessment of binding affinity is paramount in drug discovery. A variety of experimental and computational techniques are available, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, the properties of the interacting molecules, and the available resources.

Method Principle Information Obtained Throughput Sample Consumption Strengths Limitations
Surface Plasmon Resonance (SPR) [4][5][6]Measures changes in refractive index upon binding to a sensor surface.KD, kon, koffMedium to HighLowReal-time kinetics, label-free.Immobilization of one interactor required, mass transport limitations can be an issue.
Isothermal Titration Calorimetry (ITC) [4][5][7]Measures the heat change associated with a binding event.KD, ΔH, ΔS, Stoichiometry (n)LowHighLabel-free, in-solution, provides full thermodynamic profile.Requires large amounts of pure sample, sensitive to buffer composition.
Bio-Layer Interferometry (BLI) [4]Measures the change in the interference pattern of light reflected from a biosensor tip.KD, kon, koffHighLowReal-time kinetics, label-free, high throughput.Immobilization required, less sensitive than SPR for small molecules.
Microscale Thermophoresis (MST) [8]Measures the movement of molecules in a temperature gradient, which changes upon binding.KDHighVery LowIn-solution, low sample consumption, tolerant to complex media.Requires fluorescent labeling of one partner.
Nuclear Magnetic Resonance (NMR) Spectroscopy [6]Measures changes in the chemical environment of atomic nuclei upon binding.KD, Binding site mappingLow to MediumMediumIn-solution, provides structural information on the binding mode.Requires high concentrations, technically demanding.
Computational Docking & MM/PBSA [9]Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Binding pose, estimated ΔGbindVery HighNoneProvides structural insights into binding, useful for virtual screening.Scoring functions can be inaccurate, does not account for protein flexibility well.

Experimental Protocols: A General Workflow

The following outlines a generalized experimental workflow for characterizing the binding affinity of a this compound derivative to a target protein.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_protein Target Protein Preparation cluster_binding Binding Affinity Measurement synthesis Synthesis of this compound Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Screen (e.g., MST) characterization->primary_screen expression Protein Expression purification_prot Protein Purification expression->purification_prot qc Quality Control (SDS-PAGE, MS) purification_prot->qc qc->primary_screen confirmation Confirmation & Kinetics (e.g., SPR) primary_screen->confirmation thermodynamics Thermodynamic Characterization (ITC) confirmation->thermodynamics

A generalized workflow for the synthesis and binding characterization of novel compounds.
Detailed Methodologies

1. Synthesis and Purification of this compound Derivatives: Derivatives of this compound can be synthesized using established methods for the formation of azetidine and tetrahydropyran rings.[1] Purification is typically achieved by high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for accurate binding affinity measurements. Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

2. Target Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity using affinity, ion-exchange, and size-exclusion chromatography. Protein purity and identity are confirmed by SDS-PAGE and mass spectrometry.

3. Binding Affinity Measurement using Surface Plasmon Resonance (SPR):

  • Immobilization: The target protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis: A series of concentrations of the this compound derivative are flowed over the chip surface. The association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Conformational Analysis and its Impact on Binding

The rigid nature of the spirocyclic core of this compound restricts the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding, thus enhancing affinity. Computational methods are invaluable for exploring the conformational space of this scaffold and its derivatives.

conformational_analysis cluster_computational Computational Analysis cluster_experimental Experimental Validation conf_search Conformational Search (e.g., Monte Carlo) energy_min Energy Minimization (e.g., DFT) conf_search->energy_min docking Molecular Docking energy_min->docking md_sim Molecular Dynamics Simulation docking->md_sim nmr NMR Spectroscopy (NOE) md_sim->nmr Compare & Refine xray X-ray Crystallography nmr->xray

An integrated workflow for conformational analysis.

A thorough conformational analysis, combining computational predictions with experimental validation, can provide crucial insights into the bioactive conformation and guide the rational design of more potent analogs. The three-dimensional arrangement of substituents on the spirocyclic scaffold will dictate the potential interactions with the target's binding pocket.

Alternative Scaffolds

While this compound holds promise, it is important to consider alternative spirocyclic and bicyclic scaffolds in drug discovery programs.

Scaffold Key Features Potential Advantages Representative Applications
2-Oxa-6-azaspiro[3.3]heptane Smaller, more compact spirocycle.Increased sp³ character, novel vector orientations.Antibiotics (e.g., key intermediate for TBI-223).[10]
Spiro[pyrrolidine-3,3'-oxindole] Fused pyrrolidine and oxindole rings.Privileged scaffold in natural products, diverse biological activities.Anticancer agents.[11]
Bridged Bicyclic Systems Fused ring systems with shared atoms.Can access unique regions of chemical space, improved metabolic stability.CNS-active agents, enzyme inhibitors.[12]

The selection of a scaffold should be guided by the specific requirements of the biological target and the desired physicochemical properties of the final drug candidate.

References

A Head-to-Head Comparison of 6-Oxa-2-azaspiro[3.5]nonane and Other Prominent 3D Fragments in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of three-dimensional (3D) fragments is a key approach to developing novel therapeutics with improved physicochemical and pharmacological properties. This guide provides a detailed head-to-head comparison of 6-Oxa-2-azaspiro[3.5]nonane, a versatile spirocyclic scaffold, with other notable 3D fragments: 2-Oxa-6-azaspiro[3.3]heptane, bicyclo[1.1.1]pentane, and cubane derivatives. This objective analysis, supported by available data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate 3D scaffolds for their discovery programs.

Introduction to 3D Fragments in Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The deliberate move away from flat, aromatic structures towards more complex, sp³-rich 3D fragments offers several advantages. These benefits include enhanced solubility, improved metabolic stability, and the potential for more specific and higher-affinity interactions with biological targets. The rigid and defined three-dimensional arrangement of atoms in these fragments allows for a more precise exploration of the chemical space within a protein's binding site.

Physicochemical Properties: A Comparative Analysis

The selection of a fragment for a drug discovery campaign is heavily influenced by its physicochemical properties. These properties dictate the fragment's behavior in biological systems and its potential for development into a drug-like molecule. The following table summarizes key computed and, where available, experimental physicochemical properties of this compound and its counterparts.

PropertyThis compound2-Oxa-6-azaspiro[3.3]heptaneBicyclo[1.1.1]pentane-1-carboxylic acid1,4-Cubanedicarboxylic acid
Molecular Formula C₇H₁₃NO[1][2]C₅H₉NO[3]C₆H₈O₂[4]C₁₀H₈O₄[5][6]
Molecular Weight ( g/mol ) 127.18[1][2]99.13[3]112.13[4]192.17[5][6]
Calculated logP 0.0[7]-0.7[3]0.5[4]-0.7[5]
Topological Polar Surface Area (TPSA) (Ų) 21.3[8]21.3[3]37.3[4]74.6[5]
Fraction of sp³ Carbons (Fsp³) 1.001.001.001.00
Aqueous Solubility Data not availableData not availableData not available2.621e+005 mg/L (at 25°C)[5]
Hydrogen Bond Donors 1112[5]
Hydrogen Bond Acceptors 2224[5]

Note: The data presented is a combination of predicted and experimental values from various sources. Direct experimental comparison under identical conditions is recommended for definitive assessment.

In-Depth Look at Each 3D Fragment

This compound

This spirocyclic compound, featuring an azetidine and a tetrahydropyran ring, presents a rigid three-dimensional structure.[1] Its molecular framework is considered a valuable asset in designing drug candidates with high binding affinity and selectivity.[1] The presence of both nitrogen and oxygen atoms provides opportunities for hydrogen bonding, which can positively influence its solubility and interactions with biological targets.[1]

2-Oxa-6-azaspiro[3.3]heptane

A smaller spirocyclic relative, 2-Oxa-6-azaspiro[3.3]heptane, also offers a distinct 3D architecture. Its lower molecular weight and calculated logP suggest good ligand efficiency and potential for favorable pharmacokinetic properties.

Bicyclo[1.1.1]pentane (BCP) Derivatives

Bicyclo[1.1.1]pentanes are increasingly recognized as bioisosteres for para-substituted phenyl rings. This substitution can lead to improved solubility and metabolic stability of drug candidates. Bicyclo[1.1.1]pentane-1-carboxylic acid is a representative example of this class of 3D fragments.

Cubane Derivatives

Cubanes are highly strained, cage-like hydrocarbon molecules that serve as bioisosteres for benzene. Their unique geometry can lead to favorable interactions within protein binding pockets. 1,4-Cubanedicarboxylic acid is a derivative that introduces polar functional groups, enhancing its potential for specific interactions and improving its aqueous solubility.[5]

Experimental Protocols for Fragment Evaluation

Objective and reproducible experimental data are crucial for the selection and optimization of 3D fragments. Below are detailed methodologies for key experiments.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold-standard for determining the partition coefficient (logP) of a compound between an aqueous and an organic phase, typically n-octanol and water.[9][10][11][12]

  • Preparation of Solutions: Prepare a stock solution of the fragment in a suitable solvent (e.g., DMSO).

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of the fragment stock solution to a mixture of the pre-saturated n-octanol and water phases in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for the partitioning of the fragment between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the fragment using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The logP is calculated as the logarithm of the ratio of the fragment's concentration in the n-octanol phase to its concentration in the aqueous phase.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer, mimicking early drug discovery screening conditions.[13][14][15][16][17]

  • Compound Preparation: Prepare a high-concentration stock solution of the fragment in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired fragment concentration.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with shaking.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.

  • Quantification (Optional): Alternatively, filter the samples to remove any precipitate and quantify the concentration of the soluble fragment in the filtrate using LC-MS/MS or UV-Vis spectroscopy.

Calculation of Topological Polar Surface Area (TPSA)

TPSA is a computed property that is a good predictor of drug absorption and brain penetration. It is calculated by summing the surface contributions of polar atoms in a molecule.[18][19][20][21]

  • Input Molecular Structure: The calculation starts with the 2D representation of the molecule, typically as a SMILES string.

  • Fragment Contribution Method: The TPSA is calculated by summing the contributions of predefined polar fragments. Each fragment, consisting of a polar atom and its immediate neighbors, has a tabulated surface area contribution.

  • Software Implementation: Various cheminformatics software packages and online tools can perform this calculation automatically based on the input molecular structure.

Determination of the Fraction of sp³ Hybridized Carbons (Fsp³)

Fsp³ is a measure of the three-dimensionality of a molecule and is calculated as the ratio of sp³ hybridized carbon atoms to the total number of carbon atoms.[22]

  • Input Molecular Structure: Provide the chemical structure of the fragment to a cheminformatics software.

  • Atom Type Analysis: The software analyzes the hybridization state of each carbon atom in the molecule.

  • Calculation: The Fsp³ is calculated using the following formula: Fsp³ = (Number of sp³ hybridized carbons) / (Total number of carbon atoms)

Experimental Validation of Fragment Binding

Identifying that a fragment binds to a target protein is a critical step in FBDD. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two powerful biophysical techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can detect the binding of fragments to a target protein by observing changes in the NMR signals of either the protein or the fragment upon complex formation.[23][24][25][26]

  • Protein-Observed NMR: This method requires an isotopically labeled protein (e.g., ¹⁵N). Upon fragment binding, changes in the chemical shifts of specific amino acid residues in the protein's 2D ¹H-¹⁵N HSQC spectrum can be observed, providing information about the binding site.

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be used with unlabeled protein. These methods detect the transient binding of fragments by observing changes in the fragment's NMR signals.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can detect and quantify biomolecular interactions in real-time.[27][28][29][30][31]

  • Immobilization of Target: The target protein is immobilized on a sensor chip.

  • Fragment Injection: A solution containing the fragment is flowed over the sensor chip.

  • Detection of Binding: Binding of the fragment to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

  • Kinetic Analysis: The association and dissociation rates of the fragment can be determined from the shape of the sensorgram, allowing for the calculation of the binding affinity (KD).

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships in drug discovery.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Fragment Library Fragment Library Biophysical Assay Biophysical Assay (NMR or SPR) Fragment Library->Biophysical Assay Target Protein Target Protein Target Protein->Biophysical Assay Hit Confirmation Hit Confirmation Biophysical Assay->Hit Confirmation Affinity Determination Affinity Determination Hit Confirmation->Affinity Determination Structure-Guided Design Structure-Guided Design Affinity Determination->Structure-Guided Design Lead Compound Lead Compound Structure-Guided Design->Lead Compound

Caption: Experimental workflow for fragment-based drug discovery.

logical_relationship cluster_fragments 3D Fragments cluster_properties Improved Properties cluster_outcome Desired Outcome This compound This compound Solubility Solubility This compound->Solubility 2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane Metabolic Stability Metabolic Stability 2-Oxa-6-azaspiro[3.3]heptane->Metabolic Stability BCP Derivatives BCP Derivatives Binding Affinity Binding Affinity BCP Derivatives->Binding Affinity Cubane Derivatives Cubane Derivatives Selectivity Selectivity Cubane Derivatives->Selectivity Drug Candidate Drug Candidate Solubility->Drug Candidate Metabolic Stability->Drug Candidate Binding Affinity->Drug Candidate Selectivity->Drug Candidate

Caption: Role of 3D fragments in achieving desirable drug properties.

Conclusion

The exploration of 3D chemical space is a promising avenue in the quest for novel and effective therapeutics. This compound represents a valuable scaffold with desirable three-dimensional characteristics. When compared to other prominent 3D fragments like 2-Oxa-6-azaspiro[3.3]heptane, bicyclo[1.1.1]pentane derivatives, and cubane derivatives, each presents a unique profile of physicochemical properties. The choice of a particular 3D fragment will ultimately depend on the specific requirements of the biological target and the overall goals of the drug discovery program. A thorough experimental evaluation of these fragments, using the protocols outlined in this guide, is essential for making informed decisions and successfully advancing fragment hits into viable drug candidates.

References

A Comparative Guide to Scaffold Hopping: 6-Oxa-2-azaspiro[3.5]nonane in Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological properties is a critical endeavor. Scaffold hopping, a key strategy in lead optimization, involves the replacement of a core molecular structure with a chemically distinct scaffold while preserving or improving biological activity. This guide provides a comparative analysis of the 6-oxa-2-azaspiro[3.5]nonane scaffold and its analogs as bioisosteric replacements for traditional heterocyclic motifs, such as morpholine and piperidine, in lead optimization campaigns.

The inherent three-dimensional and rigid nature of the this compound scaffold offers a compelling alternative to more flexible and planar ring systems.[1] This structural feature can lead to improved target engagement, enhanced selectivity, and more favorable physicochemical properties, ultimately contributing to the development of safer and more effective drug candidates.[1]

Performance Comparison: Spirocyclic Scaffolds vs. Traditional Heterocycles

The decision to employ a scaffold hopping strategy is often driven by the need to overcome liabilities associated with a lead compound, such as poor metabolic stability, off-target effects, or undesirable physicochemical properties. The following data summarizes a case study where a spirocyclic analog of this compound was compared to a traditional morpholine-containing compound.

Table 1: Physicochemical and Pharmacokinetic Properties of a Spirocyclic Ether Amine vs. Morpholine Analog

CompoundScaffoldpKalogD7.4Permeability (PAMPA) (10-6 cm/s)Human Liver Microsome (HLM) Clint (µL/min/mg)
1a Morpholine6.81.810100
1b 2-Oxa-6-azaspiro[3.3]heptane*8.30.63<10

*Note: 2-Oxa-6-azaspiro[3.3]heptane is a close structural analog of this compound and serves as a relevant example of the benefits of this scaffold class. Data extracted from a study on azaspiroheptanes as logD lowering replacements for morpholine.[2]

The data clearly demonstrates the advantages of replacing a traditional morpholine ring with a spirocyclic ether-containing amine. The spirocyclic compound 1b exhibits a significant reduction in lipophilicity (logD7.4) and a marked improvement in metabolic stability in human liver microsomes.[2] While a slight decrease in permeability was observed, the overall profile of the spirocyclic analog represents a significant improvement in drug-like properties.[2]

Scaffold Hopping Strategy and Rationale

The strategic replacement of a planar, flexible moiety with a rigid, three-dimensional scaffold can profoundly impact a molecule's interaction with its biological target and its overall pharmacokinetic profile.

cluster_0 Lead Optimization Challenge cluster_1 Scaffold Hopping Solution Lead Lead Compound (e.g., containing Morpholine) Liabilities Identified Liabilities: - Poor Metabolic Stability - Off-Target Effects - Suboptimal Physicochemical Properties Lead->Liabilities exhibits ScaffoldHop Scaffold Hop: Replace Morpholine with This compound analog Liabilities->ScaffoldHop necessitates ImprovedProperties Improved Properties: - Enhanced Metabolic Stability - Increased 3D Character - Modulated Basicity and Lipophilicity ScaffoldHop->ImprovedProperties leads to OptimizedLead Optimized Lead Candidate ImprovedProperties->OptimizedLead results in

Caption: A flowchart illustrating the scaffold hopping strategy from a problematic lead compound to an optimized candidate.

The rationale for this scaffold hop is multi-faceted. The introduction of a spirocyclic system increases the fraction of sp³-hybridized carbons, which is often correlated with improved solubility and metabolic stability. Furthermore, the rigid nature of the scaffold can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds in a lead optimization program.

Synthesis of this compound Derivatives (General Procedure)

A common approach to the synthesis of the this compound core involves a multi-step sequence. A representative, though not specific to this exact molecule, synthetic workflow is depicted below.

Start Starting Materials (e.g., Azetidine & Tetrahydropyran precursors) Step1 Step 1: Coupling Reaction (e.g., N-alkylation or reductive amination) Start->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (e.g., Ring-closing metathesis or nucleophilic substitution) Intermediate1->Step2 FinalProduct This compound Derivative Step2->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification

Caption: A generalized synthetic workflow for the preparation of this compound derivatives.

Representative Synthetic Protocol for a Related Spirocyclic Amine:

The following protocol is adapted from the synthesis of a related spirocyclic compound and illustrates the key chemical transformations.

  • Step 1: Formation of a Key Intermediate. To a solution of a suitable azetidine precursor in an appropriate solvent (e.g., dichloromethane), a tetrahydropyran derivative with a leaving group is added in the presence of a non-nucleophilic base (e.g., diisopropylethylamine). The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 2: Cyclization. The intermediate from Step 1 is dissolved in a suitable solvent (e.g., toluene) and treated with a catalyst for intramolecular cyclization (e.g., a palladium catalyst for a C-N bond formation). The reaction is heated to reflux for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure.

  • Step 3: Purification. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound derivative.

In Vitro Biological Evaluation

  • Potency Assays (e.g., IC50 Determination): The inhibitory activity of the compounds is determined using a relevant biochemical or cell-based assay. For example, for a kinase inhibitor, a radiometric or fluorescence-based assay measuring the phosphorylation of a substrate would be employed. Compounds are serially diluted and incubated with the target enzyme and its substrates. The concentration of compound that inhibits 50% of the enzymatic activity (IC50) is calculated by fitting the data to a four-parameter logistic equation.

  • Metabolic Stability Assay (Human Liver Microsomes): The metabolic stability of the compounds is assessed by incubating them with human liver microsomes in the presence of NADPH. Aliquots are taken at various time points, and the reaction is quenched with an organic solvent. The concentration of the parent compound remaining is quantified by LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (Clint) are then calculated.

  • Permeability Assay (PAMPA): The passive permeability of the compounds is evaluated using a Parallel Artificial Membrane Permeability Assay (PAMPA). A solution of the compound in a buffer at a physiological pH is added to the donor plate, and the acceptor plate contains a buffer solution. After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS to determine the permeability coefficient.

Conclusion

The this compound scaffold and its analogs represent a valuable tool in the medicinal chemist's arsenal for lead optimization. The strategic application of scaffold hopping to replace traditional heterocyclic rings with these rigid, three-dimensional structures can lead to significant improvements in key drug-like properties, including metabolic stability and lipophilicity. The case study presented herein provides compelling evidence for the utility of this approach. As the demand for novel therapeutics with improved safety and efficacy profiles continues to grow, the exploration of innovative scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Oxa-2-azaspiro[3.5]nonane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 6-Oxa-2-azaspiro[3.5]nonane (CAS No. 1214875-08-7), a versatile spirocyclic scaffold used in medicinal chemistry. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this procedure is based on the known hazards of its isomers and related spiro compounds, advocating for a cautious approach that treats the substance as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the GHS07 "Warning" symbol associated with similar compounds, which indicates potential hazards such as skin and eye irritation or harm if swallowed, the following PPE is mandatory.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or a chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if aerosols or dust are generated.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to manage it as hazardous chemical waste, ensuring it is collected and transferred to a licensed waste disposal facility.

Experimental Protocol: Waste Collection and Labeling

  • Container Selection : Select a robust, leak-proof waste container that is chemically compatible with this compound and any solvents used. The original container is often a suitable choice if it is in good condition and can be securely sealed.

  • Waste Identification : Clearly label the container with the words "Hazardous Waste."

  • Content Declaration : On the hazardous waste label, accurately list the full chemical name: "this compound." If it is in a solution, also specify the solvent and the concentration of the compound.

  • Secure Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic.

  • Waste Pickup : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Containment :

    • Solid Spill : If the compound is in solid form, carefully sweep or scoop the material to avoid creating dust.

    • Liquid Spill : For solutions, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain the spill.

    • Waste Collection : Place all spilled material and contaminated absorbent into a designated hazardous waste container and label it accordingly.

    • Decontamination : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Exposure Response :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.

    • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation : Move the individual to fresh air.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.

    • Seek Medical Attention : In all cases of exposure, seek prompt medical advice and provide the medical personnel with information about the chemical.

Hazard Data Summary

Table 2: Hazard and Precautionary Statements for Isomeric Compounds

Hazard Statement (H-Code)DescriptionPrecautionary Statement (P-Code)Description
H302Harmful if swallowedP264Wash hands thoroughly after handling.
H315Causes skin irritationP270Do not eat, drink or smoke when using this product.
H319Causes serious eye irritationP280Wear protective gloves/protective clothing/eye protection/face protection.
H332Harmful if inhaledP301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H335May cause respiratory irritationP302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container to an approved waste disposal plant.[2]

Disposal Workflow

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow start Waste Generation (Pure compound, solutions, contaminated labware) assess_waste Assess Waste Type start->assess_waste is_liquid Liquid Waste? assess_waste->is_liquid liquid_waste Collect in a labeled, sealed, leak-proof container for liquid hazardous waste. is_liquid->liquid_waste Yes is_solid Solid Waste? is_liquid->is_solid No storage Store in Designated Satellite Accumulation Area liquid_waste->storage solid_waste Collect in a labeled, sealed container for solid hazardous chemical waste. is_solid->solid_waste Yes is_contaminated Contaminated Sharps/Labware? is_solid->is_contaminated No solid_waste->storage contaminated_waste Dispose of in designated containers for contaminated solid waste. is_contaminated->contaminated_waste Yes is_contaminated->storage No (End of specific waste type) contaminated_waste->storage pickup Arrange for Pickup by EHS or Certified Vendor storage->pickup

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Operational Guide for 6-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 6-Oxa-2-azaspiro[3.5]nonane (CAS No. 1214875-08-7) and its related compounds. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Hazard Identification and Personal Protective Equipment

Summary of Hazards:

Hazard StatementClassificationSource(s)
Harmful if swallowedAcute toxicity, oral[1][3]
Causes skin irritationSkin corrosion/irritation[1][2]
Causes serious eye irritationSerious eye damage/eye irritation[1][2]
May cause respiratory irritationSpecific target organ toxicity, single exposure[1][2]

Recommended Personal Protective Equipment (PPE):

To mitigate the identified risks, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[4]

  • Skin and Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: Avoid generating dust if the compound is in solid form.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[2]

  • Spill Management: In case of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Storage Procedures:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Some related compounds specify storage at 2-8°C.[5]

Disposal Plan

The disposal of this compound and its waste must be conducted in accordance with local, state, and federal regulations. As a heterocyclic amine, specific disposal methods are required.

Disposal Protocol:

  • Waste Segregation: Keep waste containing this compound separate from other waste streams.[6]

  • Containerization: Collect waste in a designated, labeled, and sealed container.

  • Licensed Disposal: It is recommended to use a licensed hazardous waste disposal company for the final disposal of this chemical.[6]

  • Incineration: For amine waste, incineration is a potential disposal method, but it must be performed in a permitted facility with appropriate emission controls.[7]

  • Avoidance: Do not dispose of this chemical down the drain or in regular trash.[6]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage p1 Don PPE: - Goggles - Gloves - Lab Coat p2 Verify Fume Hood Operation p1->p2 h1 Weigh/Dispense in Fume Hood p2->h1 h2 Perform Experiment h1->h2 c1 Clean Work Area h2->c1 c2 Store Securely c1->c2 c3 Remove PPE c2->c3 c4 Wash Hands c3->c4

Caption: Workflow for handling this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal w1 Segregate Amine Waste w2 Use Designated, Labeled Container w1->w2 s1 Store in Secure, Ventilated Area w2->s1 d1 Contact Licensed Disposal Vendor s1->d1 d2 Arrange for Pickup and Disposal d1->d2

Caption: Disposal plan for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.